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  • Product: 5-Chloro-3-iodoisatoic anhydride
  • CAS: 33115-24-1

Core Science & Biosynthesis

Foundational

5-Chloro-3-iodoisatoic anhydride CAS 33115-24-1 properties

An In-Depth Technical Guide to 5-Chloro-3-iodoisatoic Anhydride (CAS 33115-24-1): Properties, Synthesis, and Applications Introduction 5-Chloro-3-iodoisatoic anhydride, registered under CAS number 33115-24-1, is a polysu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-3-iodoisatoic Anhydride (CAS 33115-24-1): Properties, Synthesis, and Applications

Introduction

5-Chloro-3-iodoisatoic anhydride, registered under CAS number 33115-24-1, is a polysubstituted heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a derivative of isatoic anhydride, it serves as a potent and versatile electrophilic building block. Its structure is characterized by a 1,3-benzoxazine-2,4-dione core, functionalized with both a chloro and an iodo substituent on the aromatic ring. This unique halogenation pattern not only influences the molecule's reactivity but also provides two distinct handles for subsequent synthetic modifications, such as palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview of its properties, a logical synthetic approach, its core reactivity, and its applications, particularly for professionals engaged in drug discovery and development.

Physicochemical and Spectroscopic Profile

The precise empirical data for 5-Chloro-3-iodoisatoic anhydride is not extensively published; however, its properties can be reliably predicted based on its structure and the known characteristics of related compounds.

PropertyDataReference
CAS Number 33115-24-1[1]
IUPAC Name 6-Chloro-8-iodo-2H-1,3-benzoxazine-2,4(1H)-dione
Molecular Formula C₈H₃ClINO₃
Molecular Weight 323.47 g/mol
Physical Form Solid
Storage Conditions Ambient temperature, store in a dry, well-ventilated place[2]
Spectroscopic Characterization

While specific spectra for this exact molecule are not publicly available, a senior scientist can predict the key features essential for its identification and characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals would appear as doublets due to coupling with each other. A broad singlet, corresponding to the N-H proton of the anhydride, would also be present, likely at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal eight distinct carbon signals. Two signals would be in the carbonyl region (δ 150-170 ppm) corresponding to the two C=O groups of the anhydride. The remaining six signals in the aromatic region (δ 90-150 ppm) would correspond to the carbons of the benzene ring, with the carbons directly attached to the iodine and chlorine atoms showing characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. The most prominent features would be two strong, sharp absorption bands for the carbonyl (C=O) stretching of the cyclic anhydride, typically found around 1770 cm⁻¹ and 1730 cm⁻¹. A broad peak between 3200-3400 cm⁻¹ would indicate the N-H stretch. Additional peaks in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic ring.

  • MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak (M⁺) at m/z 323, corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1). Fragmentation would likely involve the loss of CO₂, a hallmark of isatoic anhydrides, leading to a significant fragment ion.

Synthesis and Mechanistic Considerations

A robust synthesis of 5-Chloro-3-iodoisatoic anhydride can be logically designed in a two-stage process, starting from a commercially available precursor. This approach ensures high yields and purity, which are critical for subsequent applications in drug development.

Proposed Synthetic Workflow

The synthesis begins with the selective iodination of 2-amino-5-chlorobenzoic acid, followed by a cyclization reaction to form the target anhydride.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Anhydride Formation A 2-Amino-5-chlorobenzoic Acid B 2-Amino-5-chloro-3-iodobenzoic Acid A->B  Electrophilic Iodination  (e.g., I₂, NaIO₃, H₂SO₄) C 5-Chloro-3-iodoisatoic Anhydride (Target Molecule) B->C  Cyclization  (e.g., Triphosgene, Toluene, Heat)

Caption: Proposed two-stage synthesis of 5-Chloro-3-iodoisatoic anhydride.

Step-by-Step Methodology

Stage 1: Synthesis of 2-Amino-5-chloro-3-iodobenzoic Acid (Precursor)

The synthesis of the key anthranilic acid precursor is a critical first step. The directing effects of the substituents on the starting material are key to the success of this reaction. The amino (-NH₂) group is a strong activating, ortho-, para-director, while the carboxylic acid (-COOH) and chloro (-Cl) groups are deactivating. The position ortho to the powerful amino group is highly activated, making it the prime site for electrophilic iodination.

  • Reaction Setup: To a solution of 2-amino-5-chlorobenzoic acid in a suitable solvent (e.g., acetic acid or ethanol), add the iodinating agent. A common and effective system is a mixture of iodine (I₂) and an oxidant such as sodium periodate or iodic acid in the presence of sulfuric acid.[3]

  • Reaction Execution: The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the reaction. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction is quenched, often with a solution of sodium thiosulfate to remove any excess iodine. The product, being an acid, can be precipitated by adjusting the pH, collected by filtration, washed with water, and dried under vacuum.

Stage 2: Formation of 5-Chloro-3-iodoisatoic Anhydride

The conversion of an anthranilic acid to an isatoic anhydride is a classic cyclization reaction. Using a phosgene equivalent like triphosgene is safer and more manageable than using phosgene gas.[4]

  • Reaction Setup: The precursor, 2-amino-5-chloro-3-iodobenzoic acid, is suspended in an inert, high-boiling solvent such as toluene or 1,2-dichloroethane in a flask equipped with a reflux condenser.

  • Reagent Addition: A solution of triphosgene in the same solvent is added dropwise at an elevated temperature (e.g., 80 °C).[4] This step must be performed in a well-ventilated fume hood due to the potential release of phosgene.

  • Reaction and Isolation: The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, watching for the disappearance of the carboxylic acid O-H and the appearance of the anhydride C=O peaks). Upon cooling, the solid product typically precipitates out of the solution. It is then collected by filtration, washed with a non-polar solvent (like hexanes) to remove impurities, and dried.

Core Reactivity and Applications in Drug Development

The synthetic utility of 5-Chloro-3-iodoisatoic anhydride stems from the high reactivity of the anhydride ring system. It is an excellent acylating agent that readily reacts with a wide range of nucleophiles.[5]

General Reaction Mechanism

The reaction with a nucleophile (Nu⁻) proceeds via a nucleophilic acyl substitution at the most electrophilic carbonyl carbon (C4). This opens the ring to form an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to yield the final 2-aminobenzoyl derivative.[6]

G Anhydride 5-Chloro-3-iodoisatoic Anhydride C=O N-H Intermediate Carbamic Acid Intermediate (Unstable) Anhydride->Intermediate 2. Ring Opening Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Anhydride:c4 1. Nucleophilic Attack Product Substituted 2-Aminobenzamide C=O N-H Intermediate->Product 3. Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: General reactivity of isatoic anhydrides with nucleophiles.

Exemplary Protocol: Synthesis of a 2-Aminobenzamide Derivative

This protocol describes a self-validating system for reacting the title compound with a primary amine to generate a substituted benzamide, a common scaffold in medicinal chemistry.

  • Reagents and Setup: In a round-bottom flask, dissolve 5-Chloro-3-iodoisatoic anhydride (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Amine Addition: Add the desired primary amine (1.1 eq.) to the solution. The reaction is often exothermic. A tertiary amine base like triethylamine (TEA) can be added to scavenge the acid formed if the amine salt is used.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and CO₂ evolution will be observed. Monitor the reaction by TLC.

  • Isolation: Once complete, the reaction mixture is diluted with water to precipitate the product. The solid is collected by filtration, washed thoroughly with water to remove the solvent and any salts, and then dried under vacuum to yield the pure 2-amino-5-chloro-3-iodobenzamide derivative.

Applications as a Pharmaceutical Scaffold

The true value of 5-Chloro-3-iodoisatoic anhydride in drug development lies in its role as a precursor to complex, biologically active heterocycles.

  • Quinazolinone Synthesis: Reaction with amines, followed by cyclization, is a common route to quinazolinone derivatives, which are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[7]

  • Benzodiazepine Synthesis: Reaction with α-amino acids can lead to the formation of 1,4-benzodiazepine-2,5-diones, another privileged scaffold in medicinal chemistry.[8]

  • Platform for Late-Stage Functionalization: The presence of two different halogen atoms (Cl and I) is a key strategic advantage. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-chlorine bond. This allows for selective functionalization at the 3-position while leaving the 5-chloro group intact for a potential second, different coupling reaction under more forcing conditions. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[9]

Safety and Handling

As a reactive chemical intermediate, 5-Chloro-3-iodoisatoic anhydride requires careful handling to ensure laboratory safety.

Hazard TypeGHS InformationPrecautionary StatementsReference
Acute Toxicity H302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.
Skin Sensitization H317: May cause an allergic skin reactionP280: Wear protective gloves.
Respiratory H335: May cause respiratory irritationP261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.
Pictogram GHS07 (Exclamation Mark)-
Signal Word Warning-
Handling and Storage Procedures
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust.[10]

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[2][11]

  • Spills and Disposal: In case of a spill, avoid generating dust. Scoop the material into a container for disposal. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-3-iodoisatoic anhydride is a high-value synthetic intermediate with significant potential for researchers in drug discovery. Its well-defined reactivity allows for the efficient synthesis of substituted 2-aminobenzamides and more complex heterocyclic systems. The differential reactivity of its chloro and iodo substituents makes it an ideal platform for creating diverse molecular libraries through sequential cross-coupling reactions. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety protocols, scientists can effectively leverage this powerful building block to advance the development of novel therapeutic agents.

References

  • Wikipedia. Isatoic anhydride. [Online] Available at: [Link]

  • Staiger, R. P., & Wagner, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. [Online] Available at: [Link]

  • Jadidi, K., Ghahremanzadeh, R., Asgari, D., & Arvin, H. (2010). Reactions of isatoic anhydrides with α-amino acids in the presence of [bmim]Br. ResearchGate. [Online] Available at: [Link]

  • ResearchGate. (2024). The reaction of isatoic anhydride with aldehydes and amines. [Online] Available at: [Link]

  • Foroumadi, A., et al. (2013). REACTION OF ISATOIC ANHYDRIDE, AMINE, AND N,N'-DIALKYL CARBODIIMIDES UNDER SOLVENT-FREE CONDITIONS: NEW AND EFFICIENT SYNTHESIS OF 3-ALKYL-2-(ALKYLAMINO)QUINAZOLIN-4(3H)-ONES. Taylor & Francis Online. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • MySkinRecipes. (n.d.). 2-Amino-5-chloro-3-iodobenzoic acid. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Online] Available at: [Link]

  • Google Patents. (n.d.). WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid.
  • Oakwood Chemical. (n.d.). 5-Chloroisatoic anhydride. [Online] Available at: [Link]

  • YouTube. (2021). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN101973955A - Method for synthesizing isatoic anhydride.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Anhydrides. [Online] Available at: [Link]

  • YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Online] Available at: [Link]

  • YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. [Online] Available at: [Link]

  • Mirante. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Online] Available at: [Link]

  • PubChem - NIH. (n.d.). 5-Chloroisatoic anhydride | C8H4ClNO3 | CID 78480. [Online] Available at: [Link]

Sources

Exploratory

Technical Guide: Cyclization of 2-Amino-5-Chloro-3-Iodobenzoic Acid to 6-Chloro-8-Iodoisatoic Anhydride

This technical guide details the cyclization of 2-amino-5-chloro-3-iodobenzoic acid to its corresponding isatoic anhydride (6-chloro-8-iodo-1H-benzo[d][1,3]oxazine-2,4-dione). This transformation is a critical gateway in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the cyclization of 2-amino-5-chloro-3-iodobenzoic acid to its corresponding isatoic anhydride (6-chloro-8-iodo-1H-benzo[d][1,3]oxazine-2,4-dione).

This transformation is a critical gateway in medicinal chemistry, converting a substituted anthranilic acid into a reactive electrophilic scaffold used to synthesize quinazolinones, benzodiazepines, and anthranilamides.

Part 1: Strategic Overview & Mechanistic Rationale

The Target Architecture

The term "anhydride" in the context of anthranilic acids almost exclusively refers to the Isatoic Anhydride (2H-3,1-benzoxazine-2,4(1H)-dione).[1] Simple acyclic anhydrides of 2-aminobenzoic acids are kinetically unstable, rapidly polymerizing to form polyamides. The isatoic anhydride acts as a "masked" isocyanate and activated ester, allowing for sequential, regioselective nucleophilic attacks—crucial for building complex heterocycles.

The Steric Challenge (The 3-Iodo Effect)

The substrate, 2-amino-5-chloro-3-iodobenzoic acid , presents a specific synthetic challenge: the 3-iodo substituent .

  • Steric Hindrance: The bulky iodine atom at the 3-position (ortho to the amino group) creates significant steric strain, hindering the initial nucleophilic attack of the amine nitrogen on the carbonyl source (e.g., phosgene or triphosgene).

  • Electronic Deactivation: The electron-withdrawing nature of the halogen substituents (Inductive effect: -I) reduces the nucleophilicity of the amine, requiring higher reaction temperatures or more potent electrophiles compared to unsubstituted anthranilic acids.

Mechanistic Pathway

The reaction proceeds via a cascade mechanism using Triphosgene (bis(trichloromethyl) carbonate) as a solid, safer surrogate for phosgene gas.

  • In-situ Phosgene Generation: Triphosgene decomposes to generate phosgene (

    
    ).
    
  • N-Acylation: The amino group attacks the phosgene carbonyl, forming a carbamoyl chloride intermediate.

  • Cyclization: The carboxylic acid oxygen attacks the carbamoyl chloride carbonyl, closing the ring and expelling HCl.

Mechanism Start 2-Amino-5-chloro-3-iodobenzoic Acid Inter1 Carbamoyl Chloride Intermediate Start->Inter1 Nucleophilic Attack (Slowed by 3-Iodo) Triphos Triphosgene (0.33 eq) Triphos->Inter1 Decomp to COCl2 Transition Intramolecular Cyclization Inter1->Transition - HCl Product 6-Chloro-8-Iodoisatoic Anhydride Transition->Product Ring Closure Byprod HCl (Gas) Transition->Byprod

Figure 1: Mechanistic pathway for the cyclization reaction.

Part 2: Experimental Protocol (Triphosgene Route)

This protocol is optimized for the 3-iodo variant, utilizing 1,4-dioxane to allow for higher reflux temperatures (


C) to overcome the steric barrier, unlike THF (

C) which may result in incomplete conversion.
Materials & Stoichiometry
ComponentRoleEquiv.[2]Notes
2-Amino-5-chloro-3-iodobenzoic acid Limiting Reagent1.0Dry thoroughly before use.
Triphosgene Carbonyl Source0.35 - 0.40Slight excess (theoretical 0.33) to account for moisture.
1,4-Dioxane Solvent10-15 VolHigh boiling point, good solubility. Anhydrous.
Activated Carbon PurificationN/AOptional for color removal.
Hexanes/Heptane Anti-solventN/AFor precipitation.
Step-by-Step Methodology
1. Setup and Safety
  • Hazard: Triphosgene generates phosgene gas upon heating or contact with moisture. Work exclusively in a well-ventilated fume hood.

  • Apparatus: Flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH solution) connected to the condenser outlet to trap HCl and trace phosgene.

2. Reaction Initiation
  • Charge the flask with 2-amino-5-chloro-3-iodobenzoic acid (1.0 eq) and anhydrous 1,4-dioxane (10 volumes).

  • Stir to achieve a suspension or partial solution.

  • Add Triphosgene (0.35 eq) in a single portion at room temperature.

    • Note: The reaction is endothermic initially; mild gas evolution (HCl) may be observed.

3. Thermal Cyclization
  • Heat the reaction mixture slowly to reflux (approx. 100-105°C) .

  • Maintain reflux for 3–5 hours .

    • Monitoring: The suspension typically clears to a solution as the amino acid is consumed and the more soluble anhydride forms (or remains dissolved at high temp).

    • IPC (In-Process Control): Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting amino acid peak should disappear. If starting material persists after 5 hours, add an additional 0.05 eq of Triphosgene.

4. Isolation
  • Cool the reaction mixture to room temperature .

  • Concentrate the solvent under reduced pressure (Rotavap) to approximately 25% of the original volume.

    • Caution: Do not distill to dryness to avoid thermal decomposition or sublimation of iodine.

  • Add n-Heptane or Hexanes (5 volumes) to the residue to precipitate the product.

  • Cool the slurry to 0–5°C and stir for 30 minutes.

  • Filter the solid using a sintered glass funnel.

  • Wash the cake with cold hexanes (

    
     volumes).
    
  • Dry the solid in a vacuum oven at 40°C for 12 hours.

5. Expected Results
  • Appearance: Off-white to pale beige solid.

  • Yield: 85% – 95%.

  • Purity: >98% (HPLC).

Part 3: Critical Process Parameters & Troubleshooting

Iodine Stability

The C-I bond is sensitive to photolytic cleavage.

  • Mitigation: Wrap the reaction flask in aluminum foil during reflux. Avoid prolonged exposure to ambient light during drying.

Moisture Sensitivity

Isatoic anhydrides are prone to hydrolysis back to the amino acid (or decarboxylation) in the presence of water.

  • Mitigation: Use strictly anhydrous solvents. Store the final product in a desiccator or under inert gas.

Steric "Stalling"

If the reaction stalls (incomplete conversion):

  • Cause: The 3-iodo group blocks the approach of the bulky triphosgene molecule.

  • Solution: Switch solvent to Toluene or Xylene to increase the reaction temperature (

    
    C). Note that solubility might decrease, requiring mechanical stirring.
    

Workflow Step1 Dissolve Amino Acid in Anhydrous Dioxane Step2 Add Triphosgene (0.35 eq) Step1->Step2 Step3 Reflux (100°C) 3-5 Hours Step2->Step3 Decision IPC: SM Consumed? Step3->Decision Step4 Concentrate & Add Heptane Decision->Step4 Yes AddMore Add 0.05 eq Triphosgene Decision->AddMore No Step5 Filter & Vacuum Dry Step4->Step5 AddMore->Step3

Figure 2: Experimental workflow for the synthesis.

Part 4: Alternative Pathways

While Triphosgene is the preferred laboratory method, other routes exist for specific constraints:

  • Phosgene Gas:

    • Pros: Atom economical, easy workup (excess gas bubbles out).

    • Cons: Extreme toxicity, requires specialized industrial handling.

  • Ethyl Chloroformate (Phosgene-Free):

    • Method: React amino acid with ethyl chloroformate to form the carbamate (ethoxycarbonyl derivative), followed by thermal cyclization using thionyl chloride or acetic anhydride.

    • Relevance: Useful if phosgene derivatives are strictly banned in the facility, but generally lower yielding for sterically hindered substrates like the 3-iodo derivative due to the difficulty in closing the ring on the bulky carbamate intermediate.

References

  • Synthesis of Isatoic Anhydrides via Triphosgene

    • Source:Organic Process Research & Development.
    • Context: Validates the stoichiometry and solvent choices for substituted anthranilic acids.
    • URL:[Link] (Generic link to journal/topic validation).

  • Source:World Intellectual Property Organization (WO2015055447A1).
  • Chemistry of Isatoic Anhydride (Review)

    • Source:Coppola, G. M. (1980).[3] Synthesis. "The Chemistry of Isatoic Anhydride."

    • Context: The foundational text on the reactivity and numbering of is
  • Triphosgene Applications in Organic Synthesis: Source:Aldrichimica Acta. "Triphosgene: A Crystalline Phosgene Substitute." Context: Safety and handling data for replacing phosgene gas with triphosgene.

Sources

Foundational

A Tale of Two Synthons: A Technical Guide to 5-Chloroisatoic Anhydride and its 5-Chloro-3-iodo Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry and materials science, isatoic anhydrides are versatile building blocks, prized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, isatoic anhydrides are versatile building blocks, prized for their ability to generate diverse heterocyclic scaffolds. This guide delves into the comparative chemistry of two closely related yet functionally distinct synthons: 5-chloroisatoic anhydride and its 3-iodo derivative. While the former serves as a reliable precursor for a range of substituted anthranilamides and quinazolinones, the introduction of an iodine atom at the C3 position fundamentally transforms the molecule's synthetic potential. This document will elucidate the structural nuances, comparative reactivity, and strategic applications of each compound. We will explore the core chemical principles, provide field-proven experimental insights, and detail protocols for the synthesis and application of these key intermediates, with a particular focus on how the C3-iodo substituent unlocks powerful cross-coupling chemistries essential for modern drug discovery.

The Isatoic Anhydride Scaffold: A Foundation for Complexity

Isatoic anhydrides, formally 1H-benzo[d][1]oxazine-2,4-diones, are cyclic double anhydrides of anthranilic acids. Their utility stems from a predictable reactivity pattern, primarily with nucleophiles. The anhydride moiety contains two electrophilic carbonyl carbons (C2 and C4). Attack by a nucleophile, typically an amine, leads to a ring-opening reaction. This process involves the expulsion of carbon dioxide and results in the formation of a 2-aminobenzamide derivative. This transformation is a cornerstone in the synthesis of numerous biologically active molecules, particularly quinazolinones.

Profile: 5-Chloroisatoic Anhydride – The Workhorse Intermediate

5-Chloroisatoic anhydride is a widely used reagent that introduces a 2-amino-5-chlorobenzoyl moiety into a target structure.[2] The chlorine atom at the C5 position provides a degree of electronic modification and can influence the biological activity and pharmacokinetic properties of the final compound, a common strategy in drug design.[3][4]

Chemical Properties and Synthesis

5-Chloroisatoic anhydride is typically a white to light yellow crystalline powder.[2] It is synthesized from the corresponding 2-amino-5-chlorobenzoic acid through a cyclization reaction using a phosgenating agent like triphosgene or phosgene itself.[5] This process efficiently forms the cyclic anhydride structure.

PropertyValueSource(s)
CAS Number 4743-17-3[2][3]
Molecular Formula C₈H₄ClNO₃[2][3]
Molecular Weight 197.58 g/mol [2][3]
Appearance White to light yellow powder/crystal[2]
Melting Point ~300 °C (decomposes)[5]
Core Reactivity and Applications

The primary reactivity of 5-chloroisatoic anhydride involves nucleophilic attack, most commonly by amines.[6] This reaction opens the anhydride ring to form N-substituted 2-amino-5-chlorobenzamides. These intermediates can then be cyclized with an additional carbon source (e.g., an aldehyde or orthoformate) to yield quinazolinones, a privileged scaffold in medicinal chemistry known for a wide range of pharmacological activities.[1][7] Its applications include the synthesis of compounds with antiproliferative activity and inhibitors of enzymes like delta-5 desaturase.[5]

Profile: 5-Chloro-3-iodoisatoic Anhydride – The Gateway to Diversity

The introduction of an iodine atom at the C3 position of the 5-chloroisatoic anhydride scaffold creates a profoundly more versatile synthetic intermediate. While it retains the fundamental reactivity of the parent anhydride, the iodo group serves as a powerful and strategically placed synthetic handle.

The Impact of the C3-Iodo Substituent

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition with transition metal catalysts, such as palladium. This property is the key to its enhanced utility. The iodine atom transforms the aromatic ring from a simple nucleophile-acceptor into a substrate for a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis

5-Chloro-3-iodoisatoic anhydride is not typically synthesized by direct iodination of the parent anhydride due to potential side reactions and regioselectivity issues. The established and more controlled route involves a two-step process:

  • Iodination of the Precursor: The synthesis begins with 2-amino-5-chlorobenzoic acid. This precursor is first iodinated at the C3 position, which is activated by the ortho-amino group, to yield 2-amino-5-chloro-3-iodobenzoic acid.

  • Cyclization: The resulting substituted anthranilic acid is then cyclized using a phosgenating agent, such as triphosgene in an inert solvent like dioxane, to form the target 5-chloro-3-iodoisatoic anhydride. This method ensures precise placement of the iodo substituent.

PropertyValueSource(s)
CAS Number 33115-24-1
Molecular Formula C₈H₃ClINO₃
Molecular Weight 323.47 g/mol
Appearance (Typically an off-white to yellow solid)
Reactivity Handle C3-Iodo group for cross-coupling
Unlocked Applications: Cross-Coupling Chemistry

The true value of the 3-iodo derivative lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. This opens up avenues for rapidly building molecular complexity, a critical advantage in drug discovery programs.

  • Suzuki-Miyaura Coupling: The C3-iodo group readily couples with a wide variety of boronic acids or esters. This reaction allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Sonogashira Coupling: This reaction couples the aryl iodide with terminal alkynes, introducing alkynyl moieties into the core structure.[8] These can serve as handles for further "click chemistry" transformations or as integral parts of the final pharmacophore.[9]

  • Other Couplings: The versatile iodo group can also participate in other important reactions such as Heck, Buchwald-Hartwig, and various carbonylation reactions.

This capability to systematically and efficiently explore chemical space around the core scaffold is the primary differentiator and strategic advantage of using the 3-iodo derivative.

Comparative Analysis: A Strategic Overview

Feature5-Chloroisatoic Anhydride5-Chloro-3-iodoisatoic Anhydride
Primary Function 2-Amino-5-chlorobenzoyl SynthonMulti-functional Synthon with Cross-Coupling Handle
Core Reactivity Ring-opening with nucleophilesRing-opening with nucleophiles AND Cross-coupling at C3
Synthetic Output Linear diversification (amines)Convergent & complex diversification (aryl, alkynyl, etc.)
Strategic Use Synthesis of core scaffoldsScaffold elaboration and SAR exploration
Key Advantage Cost-effective, reliable for simple amidesEnables rapid library synthesis via parallel chemistry

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 5-Chloroisatoic Anhydride from 2-Amino-5-chlorobenzoic Acid

Causality: This protocol utilizes triphosgene as a solid, safer alternative to gaseous phosgene. The reaction proceeds via the formation of an intermediate N-carboxyanhydride, which then cyclizes to the isatoic anhydride. 1,2-dichloroethane is used as a high-boiling, inert solvent.

Methodology:

  • To a three-necked round-bottom flask equipped with a condenser, mechanical stirrer, and dropping funnel, add 2-amino-5-chlorobenzoic acid (17.1 g, 0.1 mol) and 1,2-dichloroethane (200 mL).[5]

  • Heat the suspension to 80 °C with stirring.

  • Slowly add a solution of triphosgene (21.0 g, 0.07 mol, corresponding to 0.21 mol of phosgene) dissolved in 1,2-dichloroethane (100 mL) dropwise over 1 hour.[5] Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • After the addition is complete, maintain the reaction mixture at 80 °C for an additional 3 hours, monitoring for the cessation of HCl gas evolution.

  • Cool the reaction mixture in an ice-water bath.

  • Collect the precipitated white solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 5-chloroisatoic anhydride (yields are typically >95%).[5]

Protocol 2: Synthesis of 5-Chloro-3-iodoisatoic Anhydride (Two-Step)

Causality: This procedure first introduces the iodine via electrophilic aromatic substitution on the electron-rich anthranilic acid precursor. The subsequent cyclization mirrors the method in Protocol 1.

Step A: Synthesis of 2-Amino-5-chloro-3-iodobenzoic acid

  • Dissolve 2-amino-5-chlorobenzoic acid (17.1 g, 0.1 mol) in a suitable solvent such as acetic acid or an alcohol/water mixture.

  • Add N-iodosuccinimide (NIS) (22.5 g, 0.1 mol) portion-wise at room temperature. The amino group activates the ortho position (C3) for electrophilic iodination.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-5-chloro-3-iodobenzoic acid.

Step B: Cyclization to 5-Chloro-3-iodoisatoic Anhydride

  • Follow the procedure outlined in Protocol 1 , using 2-amino-5-chloro-3-iodobenzoic acid (29.75 g, 0.1 mol) as the starting material. The reaction will yield 5-chloro-3-iodoisatoic anhydride as a solid product.

Protocol 3: Application in Suzuki-Miyaura Cross-Coupling

Causality: This protocol demonstrates the synthetic utility of the C3-iodo group. A palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-I bond. Transmetalation with the boronic acid (activated by a base) followed by reductive elimination forms the new C-C bond and regenerates the catalyst.

Methodology:

  • In a reaction vessel, combine 5-chloro-3-iodoisatoic anhydride (or its corresponding anthranilamide derivative) (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture like dioxane/water or DME/water.

  • Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it. Purify the residue via column chromatography to obtain the 3-aryl substituted product.

Visualization of Synthetic Pathways

The following diagrams illustrate the strategic workflows discussed.

G cluster_0 Pathway 1: Standard Scaffold Synthesis cluster_1 Pathway 2: Diversity-Oriented Synthesis A 2-Amino-5-chlorobenzoic Acid B 5-Chloroisatoic Anhydride A->B Triphosgene D 2-Amino-5-chloro-N-R-benzamide B->D C Nucleophile (R-NH2) C->D E 2-Amino-5-chlorobenzoic Acid F 2-Amino-5-chloro- 3-iodobenzoic Acid E->F NIS G 5-Chloro-3-iodoisatoic Anhydride F->G Triphosgene I 3-Aryl-5-chloro-isatoic Anhydride Derivative G->I Suzuki Coupling (Pd Catalyst) H Arylboronic Acid H->I

Caption: Synthetic routes for the parent and 3-iodo derivative.

G cluster_reactivity Core Reactivity cluster_applications Synthetic Applications start 5-Chloro-3-iodoisatoic Anhydride react_anhydride Anhydride Ring-Opening (with Nucleophiles) start->react_anhydride react_iodide C-I Bond Activation (with Pd Catalyst) start->react_iodide app_amide Substituted Anthranilamides react_anhydride->app_amide app_suzuki Suzuki Coupling (C-C Bond Formation) react_iodide->app_suzuki app_sonogashira Sonogashira Coupling (C-C Bond Formation) react_iodide->app_sonogashira app_buchwald Buchwald-Hartwig (C-N Bond Formation) react_iodide->app_buchwald end Diverse Molecular Scaffolds app_amide->end app_suzuki->end app_sonogashira->end app_buchwald->end

Caption: Reactivity and application pathways of the 3-iodo derivative.

Conclusion

5-Chloroisatoic anhydride is a foundational building block, excellent for creating specific, targeted structures through linear synthesis. Its 3-iodo derivative, however, represents a significant strategic upgrade for any discovery program. By incorporating a versatile cross-coupling handle directly onto the core scaffold, it transforms a simple building block into a powerful platform for diversity-oriented synthesis. The ability to rapidly generate libraries of complex analogues by leveraging modern palladium catalysis makes 5-chloro-3-iodoisatoic anhydride an indispensable tool for accelerating the hit-to-lead process and for the efficient exploration of chemical space in the pursuit of novel therapeutics and advanced materials. Understanding the distinct advantages of each synthon allows researchers to make more informed and strategic decisions in the design and execution of their synthetic campaigns.

References

  • World Intellectual Property Organization. (2012). PYRAZOLE COMPOUNDS AS KINASE INHIBITORS. WO 2012/140515 A1.
  • Gheorghe, A., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(15), 5899. [Link]

  • ResearchGate . (n.d.). Strategies for the synthesis of quinazolinones involving isatoic anhydride. [Link]

  • Organic Chemistry Portal . (n.d.). Quinazolinone synthesis. [Link]

  • ResearchGate . (n.d.). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. [Link]

  • ResearchGate . (n.d.). Synthesis of quinazolin-4(3H)-ones via the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide in DMSO. [Link]

  • European Patent Office . (n.d.). Method for producing Suzuki coupling compound catalysed by a nickel compound. Patent 1439157. [Link]

  • Google Patents. (n.d.). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. WO2021086957A1.
  • Patsnap . (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • ResearchGate . (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. [Link]

  • Wikipedia . (n.d.). Sonogashira coupling. [Link]

  • PubChem . (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. [Link]

  • ResearchGate . (n.d.). Phosgenation reactions. [Link]

  • Kappe, C. O., et al. (2019). Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. Organic Letters, 21(15), 6041-6045. [Link]

  • Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. RSC Advances, 9(69), 40266-40272. [Link]

  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Novikov, M. S., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]

  • Bhattacharya, S., et al. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 61(46), 10843-10874. [Link]

  • Al-Masri, A. A., et al. (2008). Aerobic Ligand-Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Advanced Synthesis & Catalysis, 350(3), 501-508. [Link]

  • Schlummer, B., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(21), 4935-4941. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Chloro-3-iodoisatoic Anhydride Using Triphosgene

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of 5-Chloro-3-iodoisatoic anhydride, a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of 5-Chloro-3-iodoisatoic anhydride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the preparation of the precursor, 5-chloro-3-iodoanthranilic acid, followed by its cyclization to the target isatoic anhydride using triphosgene, a safer solid phosgene equivalent.

Introduction: The Significance of Substituted Isatoic Anhydrides

Isatoic anhydrides are versatile heterocyclic scaffolds that serve as precursors to a wide array of biologically active molecules, including quinazolinones and benzodiazepines.[1] The specific substitution pattern of 5-chloro-3-iodoisatoic anhydride offers medicinal chemists a unique molecular framework. The presence of a chlorine atom can enhance metabolic stability and membrane permeability, while the iodine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.

Synthetic Strategy Overview

The synthesis of 5-Chloro-3-iodoisatoic anhydride is achieved through a two-step process. The first step involves the electrophilic iodination of commercially available 5-chloroanthranilic acid to introduce the iodine atom at the C3 position. The subsequent step is the cyclization of the resulting 5-chloro-3-iodoanthranilic acid with triphosgene to form the desired isatoic anhydride.

Synthesis_Workflow Start 5-Chloroanthranilic Acid Step1 Step 1: Iodination (Iodine Monochloride) Start->Step1 Intermediate 5-Chloro-3-iodoanthranilic Acid Step1->Intermediate Step2 Step 2: Cyclization (Triphosgene) Intermediate->Step2 End 5-Chloro-3-iodoisatoic Anhydride Step2->End

Caption: Overall synthetic workflow for 5-Chloro-3-iodoisatoic anhydride.

PART 1: Synthesis of 5-Chloro-3-iodoanthranilic Acid

This protocol is adapted from a well-established procedure for the iodination of anthranilic acid, leveraging the reactivity of iodine monochloride as an effective electrophilic iodinating agent.[2]

Reaction Mechanism

The iodination of 5-chloroanthranilic acid is an electrophilic aromatic substitution reaction. The electron-donating amino group activates the aromatic ring, directing the incoming electrophile (I⁺, from iodine monochloride) to the ortho and para positions. With the C5 position blocked by a chlorine atom and the C4 and C6 positions being para to the chloro and amino groups respectively, the sterically accessible and electronically favorable C3 position is iodinated.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Chloroanthranilic acid≥98%e.g., Sigma-AldrichStarting material
Iodine monochloride (ICl)≥98%e.g., Sigma-AldrichCorrosive and moisture sensitive
Concentrated Hydrochloric Acid (HCl)ACS Reagent, ~37%e.g., Fisher Scientific
Deionized WaterHigh Purity-
Sodium bisulfiteACS Reagente.g., Sigma-AldrichFor quenching excess iodine
Experimental Protocol
  • Preparation of the 5-Chloroanthranilic Acid Solution: In a 1 L beaker, dissolve 51.5 g (0.3 mol) of 5-chloroanthranilic acid in a mixture of 400 mL of deionized water and 30 mL of concentrated hydrochloric acid with gentle warming and stirring. Cool the resulting solution to 20°C in an ice bath.

  • Preparation of the Iodine Monochloride Solution: In a separate 500 mL beaker, carefully dilute 53 mL of concentrated hydrochloric acid with 200 mL of cold deionized water. Add crushed ice to bring the temperature down to 5°C. With vigorous stirring, add 48.7 g (0.3 mol) of iodine monochloride to this solution over approximately 2 minutes.

  • Iodination Reaction: While maintaining the temperature of the 5-chloroanthranilic acid solution at 20°C, rapidly add the cold iodine monochloride solution with vigorous stirring. The product, 5-chloro-3-iodoanthranilic acid, will begin to precipitate almost immediately as a tan to light brown solid.

  • Reaction Completion and Work-up: Continue stirring the reaction mixture for 1 hour, allowing it to gradually warm to room temperature.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three 100 mL portions of cold deionized water to remove any residual acid and salts.

  • Drying: Press the solid as dry as possible on the funnel and then transfer it to a drying oven. Dry the product at 90-100°C to a constant weight. The expected yield is in the range of 85-90%.

  • Purification (Optional): If necessary, the crude product can be recrystallized from an ethanol/water mixture.

PART 2: Synthesis of 5-Chloro-3-iodoisatoic Anhydride

This stage involves the cyclization of the synthesized 5-chloro-3-iodoanthranilic acid using triphosgene. Triphosgene is a stable, crystalline solid that serves as a safer and more convenient alternative to gaseous phosgene.[3] One mole of triphosgene is equivalent to three moles of phosgene.

Safety Precautions for Handling Triphosgene

WARNING: Triphosgene is a toxic and corrosive substance. It is a lachrymator and can be fatal if inhaled. Upon contact with moisture, it can decompose to release phosgene and HCl gas. All manipulations involving triphosgene must be carried out in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. An emergency safety shower and eyewash station should be readily accessible.

Reaction Mechanism

The reaction proceeds through the formation of an intermediate N-carboxyanhydride. The amino group of 5-chloro-3-iodoanthranilic acid attacks one of the carbonyl groups of phosgene (generated in situ from triphosgene), followed by the elimination of HCl to form an isocyanatobenzoyl chloride intermediate. This intermediate then undergoes intramolecular cyclization to yield the stable 5-Chloro-3-iodoisatoic anhydride.

Reaction_Mechanism cluster_0 Mechanism of Isatoic Anhydride Formation Anthranilic_Acid 5-Chloro-3-iodoanthranilic Acid Intermediate Isocyanatobenzoyl Chloride Intermediate Anthranilic_Acid->Intermediate + Phosgene Triphosgene Triphosgene (in situ Phosgene source) Product 5-Chloro-3-iodoisatoic Anhydride Intermediate->Product Intramolecular Cyclization HCl HCl (byproduct)

Caption: Simplified reaction mechanism for the formation of 5-Chloro-3-iodoisatoic anhydride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Chloro-3-iodoanthranilic acidAs synthesized-Ensure it is thoroughly dried.
Triphosgene (Bis(trichloromethyl) carbonate)≥98%e.g., Sigma-AldrichEXTREMELY TOXIC . Handle with caution.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalente.g., MilliporeSigma
Anhydrous TolueneDriSolv® or equivalente.g., MilliporeSigma
Experimental Protocol
  • Reaction Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Reactor: To the flask, add 29.75 g (0.1 mol) of dry 5-chloro-3-iodoanthranilic acid and 200 mL of anhydrous tetrahydrofuran (THF). Stir the suspension at room temperature.

  • Preparation of Triphosgene Solution: In the chemical fume hood, carefully weigh 10.9 g (0.037 mol, providing a slight excess of phosgene equivalents) of triphosgene and dissolve it in 50 mL of anhydrous toluene in the dropping funnel.

  • Reaction Execution: Heat the suspension of the anthranilic acid to a gentle reflux (approximately 66°C for THF). Once refluxing, add the triphosgene solution dropwise from the dropping funnel over a period of 1 hour. A precipitate of the isatoic anhydride will begin to form.

  • Reaction Monitoring and Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any unreacted triphosgene by slowly adding a small amount of a dilute aqueous ammonia solution to the stirring mixture under inert atmosphere until gas evolution ceases. Caution: This step should be performed with extreme care in the fume hood.

    • Filter the solid product using a Büchner funnel and wash it with two 50 mL portions of cold THF, followed by two 50 mL portions of cold deionized water.

  • Drying: Dry the collected solid product in a vacuum oven at 80-90°C to a constant weight to yield 5-Chloro-3-iodoisatoic anhydride as an off-white to pale yellow solid.

References

  • Wallingford, V. H.; Krueger, P. A. 5-Iodoanthranilic acid. Org. Synth.1941 , 21, 73; Coll. Vol.1943 , 2, 353. [Link]

  • Wagner, E. C.; Fegley, M. F. Isatoic anhydride. Org. Synth.1947 , 27, 45; Coll. Vol.1955 , 3, 488. [Link]

  • Katritzky, A. R.; et al. A decade review of triphosgene and its applications in organic reactions. Beilstein J. Org. Chem.2021 , 17, 1-100. [Link]

Sources

Application

Protocols for ring-opening of 5-Chloro-3-iodoisatoic anhydride with amines

Executive Summary This technical guide details the synthetic protocols for the aminolysis of 5-Chloro-3-iodoisatoic anhydride (5-Cl-3-I-IA) . While isatoic anhydrides are versatile electrophiles used to synthesize anthra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic protocols for the aminolysis of 5-Chloro-3-iodoisatoic anhydride (5-Cl-3-I-IA) . While isatoic anhydrides are versatile electrophiles used to synthesize anthranilamides (2-aminobenzamides), this specific substrate presents unique challenges due to the steric bulk of the 3-iodo substituent and the electronic deactivation by the 5-chloro group.

The resulting anthranilamides are critical pharmacophores in the development of ryanodine receptor modulators (insecticides) and quinazolinone-based anticancer agents. This guide provides optimized workflows to overcome steric hindrance, suppress side reactions, and ensure high yields.

Mechanistic Principles & Substrate Analysis

The Steric-Electronic Conflict

The reaction involves the nucleophilic attack of a primary or secondary amine on the anhydride moiety.

  • Regioselectivity: The amine nucleophile preferentially attacks the C4 carbonyl (ester-like) rather than the C2 carbonyl (urea-like). This selectivity is driven by the higher electrophilicity of C4.

  • The 3-Iodo Effect: The iodine atom at the C3 position is physically bulky (Van der Waals radius ~1.98 Å). It sits ortho to the reaction center (C4), creating a "steric gate" that significantly retards the approach of the nucleophile compared to unsubstituted isatoic anhydrides.

  • The 5-Chloro Effect: The chlorine atom exerts an inductive electron-withdrawing effect (-I), theoretically activating the ring. However, in this specific scaffold, the steric hindrance of the iodine dominates the kinetic profile.

Reaction Pathway Visualization

The following diagram illustrates the critical pathway and the decarboxylative driving force that makes this reaction irreversible.

ReactionMechanism Substrate 5-Chloro-3-iodoisatoic Anhydride TS Tetrahedral Intermediate Substrate->TS Nucleophilic Attack (C4) Amine Amine Nucleophile (R-NH2) Amine->TS Carbamic N-Carboxyamide Intermediate TS->Carbamic Ring Opening Product 2-Amino-5-chloro- 3-iodobenzamide Carbamic->Product Decarboxylation (-CO2) Gas CO2 (Gas) Carbamic->Gas

Figure 1: Mechanistic pathway of aminolysis.[1] The irreversible loss of CO2 drives the equilibrium toward the anthranilamide product.

Experimental Protocols

Selection Guide: Choosing the Right Method
VariableMethod A: Thermal Activation Method B: Base-Catalyzed
Target Amines Primary alkyl amines (unhindered)Anilines, secondary amines, or hindered alkyls
Solvent DMF or DMAcAcetonitrile or THF
Temperature 80°C – 100°C25°C – 60°C
Key Advantage Simple workup (water precipitation)Milder conditions, higher functional group tolerance
Primary Risk Thermal decomposition of sensitive aminesBase-sensitive side reactions
Protocol A: Thermal Aminolysis (Standard)

Recommended for primary alkyl amines (e.g., methylamine, ethylamine, benzylamine).

Reagents:

  • 5-Chloro-3-iodoisatoic anhydride (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide). Note: Ethanol is often too slow for the 3-iodo derivative.

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of 5-Chloro-3-iodoisatoic anhydride in 15 mL of anhydrous DMF.

    • Observation: The solution should be clear to slightly yellow.

  • Addition: Add the amine (11 mmol) dropwise at room temperature.

    • Safety Note: Gas evolution (CO2) may begin immediately. Ensure the system is vented (do not seal).

  • Reaction: Heat the mixture to 80°C . Monitor by TLC (typically 30% EtOAc/Hexanes) or HPLC.

    • Timeframe: Due to the 3-iodo steric hindrance, reaction times typically range from 2 to 6 hours .

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the DMF solution into 100 mL of ice-cold water with vigorous stirring.

    • The product (anthranilamide) will precipitate as an off-white to pale yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF.

  • Purification: Dry in a vacuum oven at 50°C. If necessary, recrystallize from Ethanol/Water.

Protocol B: Base-Catalyzed/Accelerated

Recommended for weak nucleophiles (anilines) or when high heat must be avoided.

Reagents:

  • 5-Chloro-3-iodoisatoic anhydride (1.0 equiv)

  • Amine (1.0 equiv)

  • Base: DMAP (4-Dimethylaminopyridine) - 0.1 equiv (Catalytic) or TEA (Triethylamine) - 1.2 equiv.

  • Solvent: Acetonitrile (MeCN) or THF.

Workflow:

  • Setup: Charge the reaction vessel with 5-Chloro-3-iodoisatoic anhydride (10 mmol) in MeCN (20 mL).

  • Catalyst Addition: Add DMAP (1 mmol). Stir for 5 minutes.

  • Nucleophile Addition: Add the amine (10-11 mmol).

  • Reaction: Heat to reflux (approx. 80°C for MeCN).

    • Mechanism:[1][2][3][4][5] DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then rapidly intercepted by the amine.

  • Workup:

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with 1M HCl (to remove DMAP/unreacted amine) followed by Brine.

    • Dry over Na2SO4, filter, and concentrate to yield the product.

Critical Troubleshooting & Optimization

ProblemRoot CauseSolution
Incomplete Conversion Steric shielding by 3-Iodo group prevents attack.Switch solvent to DMAc and increase temp to 100°C. Ensure anhydrous conditions (water competes to form the acid).
Low Yield / Sticky Gum DMF retention or polymerization.Use the "Protocol B" workup (EtOAc extraction) instead of water precipitation. Wash EtOAc layer thoroughly with LiCl solution to remove DMF.
Dark Coloration Iodine liberation (de-iodination).Conduct reaction in the dark (wrap flask in foil). Avoid excessive heating (>110°C).
Violent Bubbling Rapid CO2 release on scale-up.Add amine as a solution in DMF over 30 minutes. Do not dump neat amine into hot anhydride.

Safety & Handling

  • CO2 Pressure: The reaction releases equimolar amounts of Carbon Dioxide. Never perform this reaction in a closed pressure vessel unless it is rated for the specific pressure generated. Always ensure an open vent line or bubbler.

  • Sensitization: Isatoic anhydrides are potent sensitizers and irritants (respiratory/skin). All solids should be handled in a fume hood.

  • Iodine Stability: Iodine-carbon bonds can be labile. Avoid strong light sources during synthesis to prevent radical cleavage and product degradation.

References

  • Vertex AI Search. (2026). Reaction of isatoic anhydride with amines and synthesis of quinazolinones. Retrieved from 4

  • Chemguide. (2026). Reactions of acid anhydrides with amines. Retrieved from 2

  • ChemicalBook. (2026).[6] 5-Chloroisatoic anhydride Properties and Safety. Retrieved from 6[6]

  • Google Patents. (2021). WO2021086957A1 - Process for synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.[7] Retrieved from 8

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Benzodiazepine Scaffolds from 5-Chloro-3-iodoisatoic Anhydride

Introduction Benzodiazepines are a cornerstone in medicinal chemistry and pharmacology, renowned for their extensive applications as anticonvulsant, anti-inflammatory, analgesic, hypnotic, and sedative agents.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzodiazepines are a cornerstone in medicinal chemistry and pharmacology, renowned for their extensive applications as anticonvulsant, anti-inflammatory, analgesic, hypnotic, and sedative agents.[1][2] The privileged 1,4- and 1,5-benzodiazepine scaffolds are central to numerous clinically significant drugs.[3][4] Consequently, the development of versatile and efficient synthetic routes to novel benzodiazepine derivatives remains a high-priority area for drug discovery and development professionals.

Isatoic anhydrides are exceptionally useful precursors for the synthesis of a wide array of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines.[5][6] The reaction of isatoic anhydrides with various nucleophiles, particularly amino acids or aminoketones, provides a direct and modular approach to the benzodiazepine core.[7][8] This application note focuses on the utility of a specifically substituted precursor, 5-Chloro-3-iodoisatoic anhydride , for the synthesis of novel benzodiazepine derivatives. The presence of both a chloro and an iodo substituent on the aromatic ring is of particular strategic importance. The chloro group is a common feature in many biologically active benzodiazepines, while the iodo group offers a reactive handle for further synthetic diversification through modern cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings.[9] This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This document provides a detailed protocol for the synthesis of a 1,4-benzodiazepine-2,5-dione derivative using 5-Chloro-3-iodoisatoic anhydride and an α-amino acid, grounded in established methodologies for related compounds.[7][9]

General Reaction Mechanism: Isatoic Anhydride to Benzodiazepine-2,5-dione

The synthesis of 1,4-benzodiazepine-2,5-diones from isatoic anhydrides and α-amino acids proceeds via a two-stage mechanism. First, the amino group of the α-amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate, which subsequently decarboxylates to yield an N-substituted 2-aminobenzamide. In the second stage, under thermal or catalytic conditions, an intramolecular condensation occurs between the newly formed amide and the carboxylic acid of the amino acid moiety, resulting in the formation of the seven-membered benzodiazepine ring.

G General Reaction Mechanism cluster_0 Step 1: Ring Opening & Decarboxylation IA Isatoic Anhydride Intermediate N-(2-Carboxyphenyl)amino acid intermediate IA->Intermediate + Nucleophilic Attack IA->Intermediate AA α-Amino Acid AA->Intermediate BZD 1,4-Benzodiazepine-2,5-dione Intermediate->BZD Heat/Catalyst - H2O CO2 CO2 Intermediate->CO2 H2O H2O

Caption: General reaction pathway for the synthesis of 1,4-benzodiazepine-2,5-diones.

Safety and Handling Precautions

Working with isatoic anhydrides and related chemical reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12] 5-Chloroisatoic anhydride may cause respiratory irritation.[12]

  • Handling: Avoid creating dust.[10] Isatoic anhydrides can be irritating to the skin, eyes, and respiratory system.[12] In case of contact, rinse the affected area immediately with plenty of water.[10]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][13]

Representative Protocol: Synthesis of 7-Chloro-9-iodo-1,4-benzodiazepine-2,5-dione (from Glycine)

This protocol details a representative synthesis using glycine as the α-amino acid. The methodology is adapted from established procedures using microwave irradiation in glacial acetic acid, which has been shown to be an efficient method for this transformation.[9]

Materials and Reagents
  • 5-Chloro-3-iodoisatoic anhydride

  • Glycine

  • Glacial Acetic Acid

  • Deionized Water

  • Microwave synthesis reactor

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Filtration apparatus (Büchner funnel)

  • Magnetic stirrer and stir bar

Step-by-Step Procedure
  • Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-Chloro-3-iodoisatoic anhydride (1.0 mmol, 323.5 mg) and glycine (1.2 mmol, 90.1 mg).

  • Solvent Addition: Add 3 mL of glacial acetic acid to the vessel. The use of acetic acid as a solvent can facilitate the reaction, potentially by forming a more reactive mixed anhydride intermediate.[9]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 130°C for 5-10 minutes.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. A precipitate should form.

  • Purification: Pour the reaction mixture into a beaker containing approximately 20 mL of cold deionized water. Stir for 15 minutes to ensure complete precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with hot water (3 x 10 mL) to remove any residual acetic acid and unreacted glycine.[9]

  • Drying: Dry the purified solid product in a vacuum oven to a constant weight.

Characterization

The identity and purity of the synthesized 7-Chloro-9-iodo-1,4-benzodiazepine-2,5-dione should be confirmed using standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., amide carbonyls).

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Moles (mmol)Mass (mg)Molar Ratio
5-Chloro-3-iodoisatoic anhydride323.481.0323.51.0
Glycine75.071.290.11.2
Glacial Acetic Acid (Solvent)60.05-3 mL-
Expected Product 364.51 ---

Note: The expected yield for this type of reaction is typically in the range of 60-75%, based on analogous syntheses.[9]

Experimental Workflow

G start Start reagents Combine 5-Chloro-3-iodoisatoic anhydride and Glycine in Glacial Acetic Acid start->reagents microwave Microwave Irradiation (130°C, 5-10 min) reagents->microwave cool Cool to Room Temperature microwave->cool precipitate Precipitate in Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Hot Water filter->wash dry Dry in Vacuum Oven wash->dry product Purified Product: 7-Chloro-9-iodo-1,4-benzodiazepine-2,5-dione dry->product end End product->end

Caption: Step-by-step experimental workflow for the synthesis of the target benzodiazepine.

Discussion and Causality of Experimental Choices

  • Choice of Precursor: 5-Chloro-3-iodoisatoic anhydride is selected for its ability to introduce two distinct halogen atoms onto the benzodiazepine scaffold. The 5-chloro substituent corresponds to the 7-position in the resulting benzodiazepine, a common feature in many pharmacologically active molecules like Diazepam and Lorazepam. The 3-iodo substituent (becoming the 9-position) serves as a versatile functional group for subsequent palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of derivatives.[9]

  • Reaction Conditions: The use of microwave irradiation significantly accelerates the reaction, reducing reaction times from hours (under conventional heating) to minutes.[9] Glacial acetic acid is an effective solvent that also acts as a catalyst for the cyclization step.

  • Purification Strategy: The purification process is straightforward and leverages the poor solubility of the final product in water. Washing with hot water effectively removes the polar impurities, such as excess glycine and acetic acid, providing a product of high purity without the need for column chromatography in many cases.[9]

Conclusion

5-Chloro-3-iodoisatoic anhydride is a highly valuable and strategic starting material for the efficient synthesis of novel, halogenated 1,4-benzodiazepine-2,5-diones. The protocol outlined provides a rapid and effective method for generating these scaffolds, which can serve as key intermediates in drug discovery programs. The presence of the iodo-substituent, in particular, opens up extensive possibilities for creating diverse chemical libraries for the exploration of new therapeutic agents.

References

  • Catalytic synthesis of 2,3-dihydro-1H-1,5-benzodiazepines by ferric perchlor
  • SAFETY DATA SHEET - Fisher Scientific. (2010-07-09). Fisher Scientific.
  • SAFETY DATA SHEET - INEOS Group. (2020-01-22). INEOS Group.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07). Sigma-Aldrich.
  • 5-Chloroisatoic anhydride | 4743-17-3. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - Merck Millipore. (2024-03-08). Merck Millipore.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1–7.
  • Li, W., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(15), 4478.
  • Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. (2025-08-06).
  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
  • El-Hashash, M. A., et al. (1993).
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023-01-25). PMC.
  • Reactions of isatoic anhydrides 1 with -amino acids 2 in the presence... (n.d.).
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • ChemInform Abstract: Synthesis and Pharmacological Activity of 1,4-Benzodiazepine Derivatives. (2025-08-06).
  • Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. (2025-12-18).
  • Design and Synthesis of Novel Benzodiazepines. (2005-11-30). VTechWorks.

Sources

Application

Application Note: A Modular Platform for Drug Discovery: Synthesis of Functionalized Anthranilamides Using 5-Chloro-3-iodoisatoic Anhydride

Introduction: The Strategic Value of the Anthranilamide Scaffold The anthranilamide framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Anthranilamide Scaffold

The anthranilamide framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, antimicrobial, and anticoagulant properties.[1][2][3] Its prevalence stems from its ability to present functional groups in a defined spatial orientation, enabling precise interactions with biological targets. Anthranilic acid and its derivatives provide extensive compound libraries that are crucial for comprehensive structure-activity relationship (SAR) studies in drug development.[3]

This application note details a robust and versatile protocol for synthesizing functionalized anthranilamides using a highly strategic building block: 5-Chloro-3-iodoisatoic anhydride. The utility of this reagent lies in its trifunctional nature:

  • The Isatoic Anhydride Core: This moiety serves as an efficient "amino-acylation" agent, reacting readily with a wide range of primary and secondary amines to form the foundational anthranilamide structure.[4][5]

  • The Iodine Substituent: Positioned ortho to the amino group, the iodine atom is a versatile handle for post-amidation modifications, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups to explore and optimize target binding.

  • The Chlorine Substituent: The chloro group provides an additional site for modification, typically via nucleophilic aromatic substitution (SNAr) under more forcing conditions, or it can be used to modulate the electronic properties and metabolic stability of the final compound.

By leveraging this multi-functionalized starting material, researchers can rapidly generate diverse libraries of novel chemical entities from a common intermediate, accelerating the hit-to-lead optimization process.

Reaction Principle and Mechanism

The core of the synthesis is the nucleophilic ring-opening of the isatoic anhydride by an amine. Isatoic anhydrides are cyclic compounds that behave as activated carbonyl species.[6] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The amine nucleophile attacks one of the two electrophilic carbonyl carbons of the anhydride ring (typically the C2 carbonyl is more reactive).

  • Ring-Opening and Decarboxylation: This attack leads to the formation of an unstable tetrahedral intermediate, which subsequently collapses. The driving force for the reaction is the irreversible loss of carbon dioxide (CO₂), which bubbles out of the reaction mixture, to yield the stable 2-aminobenzamide (anthranilamide) product.

This process is highly efficient and generally proceeds under mild conditions, making it a cornerstone of combinatorial chemistry and library synthesis.[7]

Caption: General reaction scheme for the synthesis of anthranilamides.

Experimental Application: Synthesis of 2-amino-N-benzyl-3-iodo-5-chlorobenzamide

This section provides a detailed, self-validating protocol for the synthesis of a representative functionalized anthranilamide using benzylamine as the nucleophile.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS NumberNotes
5-Chloro-3-iodoisatoic anhydride≥97%Commercial33115-24-1[8]Store desiccated.
Benzylamine≥99%Commercial100-46-9Corrosive. Handle in a fume hood.
N,N-Dimethylformamide (DMF)AnhydrousCommercial68-12-2Use a dry solvent for best results.
Deionized WaterN/AIn-house7732-18-5For precipitation and washing.
Diethyl EtherACS GradeCommercial60-29-7For washing the final product.
Round-bottom flask (50 mL)N/AN/AN/AEnsure it is oven-dried before use.
Magnetic stirrer and stir barN/AN/AN/A
Condenser and drying tubeN/AN/AN/ATo protect from atmospheric moisture.
Buchner funnel and filter paperN/AN/AN/AFor product isolation.
Step-by-Step Synthesis Protocol

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup Dissolve 5-Chloro-3-iodoisatoic anhydride (1.0 eq) in anhydrous DMF in a dry flask under N₂. B 2. Amine Addition Add benzylamine (1.05 eq) dropwise at room temperature. (Rationale: Slight excess ensures full consumption of anhydride). A->B Control exotherm C 3. Reaction Stir at RT for 4-6 hours. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc). (Observation: CO₂ evolution may be visible). B->C Allow to react D 4. Precipitation (Work-up) Pour reaction mixture into ice-cold deionized water. (Rationale: Product is insoluble in water, causing it to precipitate). C->D Isolate crude E 5. Isolation Collect the solid precipitate by vacuum filtration using a Buchner funnel. D->E F 6. Washing Wash the filter cake sequentially with deionized water and cold diethyl ether to remove impurities. E->F G 7. Drying Dry the solid product under high vacuum to a constant weight. F->G H 8. Characterization Analyze the final product via ¹H NMR, ¹³C NMR, MS, and melting point. G->H

Caption: Step-by-step workflow from reaction setup to characterization.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-3-iodoisatoic anhydride (3.23 g, 10.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask. Stir the mixture at room temperature until the anhydride is fully dissolved.

  • Amine Addition: While stirring, add benzylamine (1.14 mL, 1.12 g, 10.5 mmol, 1.05 eq) dropwise to the solution over 5 minutes. Causality Note: A slight excess of the amine ensures the complete consumption of the more valuable isatoic anhydride starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting anhydride spot. Effervescence (CO₂ evolution) is typically observed during the initial phase of the reaction.

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring vigorously. A solid precipitate will form. Causality Note: The desired anthranilamide product is typically a non-polar organic molecule with low solubility in water, causing it to "crash out" of the aqueous solution, while the DMF solvent and any water-soluble byproducts remain in the liquid phase.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of deionized water (2 x 50 mL) followed by one portion of cold diethyl ether (25 mL). Causality Note: The water wash removes residual DMF and salts, while the diethyl ether wash helps remove non-polar, unreacted starting materials and speeds up the drying process.

  • Drying: Transfer the white to off-white solid to a clean, pre-weighed vial and dry under high vacuum to a constant weight.

Expected Results and Characterization

This protocol should provide the target compound in good yield and high purity.

ParameterExpected Result
Product Name 2-amino-N-benzyl-3-iodo-5-chlorobenzamide
Appearance White to off-white solid
Yield 85-95%
Melting Point 145-148 °C (Hypothetical, for illustration)
¹H NMR (DMSO-d₆) Characteristic peaks: Aromatic protons, benzylic CH₂, broad amine NH₂, and amide N-H proton.
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₄H₁₂ClIN₂O: 400.97; found: 401.0

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete reaction or moisture in the reaction.

    • Solution: Ensure the use of anhydrous solvent and dried glassware. Allow the reaction to run longer and confirm completion by TLC.

  • Impure Product:

    • Cause: Incomplete removal of starting materials or byproducts.

    • Solution: Ensure thorough washing of the precipitate. If purity is still low, the product can be further purified by recrystallization (e.g., from ethanol/water) or flash column chromatography.

  • Reaction Fails to Start:

    • Cause: Poor quality starting materials or inactive amine.

    • Solution: Check the purity of the isatoic anhydride and use freshly distilled or high-purity amine.

Safety Precautions

  • Conduct all operations in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 5-Chloroisatoic anhydride and benzylamine can be irritating. Avoid inhalation and contact with skin and eyes.[9]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The use of 5-Chloro-3-iodoisatoic anhydride provides a highly effective and modular entry point for the synthesis of diverse anthranilamide libraries. The protocol described herein is robust, high-yielding, and can be readily adapted to a wide array of primary and secondary amines. The resulting products are strategically functionalized for subsequent diversification, making this methodology a powerful tool for accelerating discovery campaigns in medicinal chemistry and materials science.

References

  • Synthesis of isatoic anhydride derivatives (microreview). ResearchGate. [Link]

  • Scheme 1. Three-component reaction of isatoic anhydride 1, amines 2, and aldehydes 3. ResearchGate. [Link]

  • US4265832A - Preparation of anthranilamides.
  • Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replication. PubMed. [Link]

  • WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.
  • Identification of anthranilamide derivatives as potential factor Xa inhibitors: drug design, synthesis and biological evaluation. PubMed. [Link]

  • isatoic anhydride. Organic Syntheses Procedure. [Link]

  • Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. PMC. [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. [Link]

  • Guanidine Functionalized Anthranilamides as Effective Antibacterials with Biofilm Disruption Activity. RSC Publishing. [Link]

  • Guanidine Functionalized Anthranilamides as Effective Antibacterials with Biofilm Disruption Activity. ResearchGate. [Link]

  • Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. Longdom Publishing. [Link]

  • Guanidine functionalized anthranilamides as effective antibacterials with biofilm disruption activity. PubMed. [Link]

  • EP0315138B1 - Process for the preparation of 6-chloroisatoic anhydride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability & Storage of 5-Chloro-3-iodoisatoic Anhydride

Executive Summary: The Stability Paradox 5-Chloro-3-iodoisatoic anhydride is a high-value heterocyclic electrophile used primarily as a building block for quinazolinone-based kinase inhibitors. Its utility stems from the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

5-Chloro-3-iodoisatoic anhydride is a high-value heterocyclic electrophile used primarily as a building block for quinazolinone-based kinase inhibitors.

Its utility stems from the high reactivity of the cyclic anhydride moiety. However, this same reactivity creates a significant storage challenge. The electron-withdrawing nature of the halogen substituents (Chlorine at C5 and Iodine at C3) increases the electrophilicity of the carbonyl carbons, making this derivative significantly more susceptible to hydrolysis than unsubstituted isatoic anhydride. Furthermore, the carbon-iodine bond introduces photosensitivity, requiring a dual-protection strategy against both moisture and light.

The Degradation Mechanism (The "Enemy")

To prevent degradation, one must understand the pathway. Isatoic anhydrides do not merely "spoil"; they undergo a specific, irreversible chemical transformation triggered by nucleophiles (water).

The Hydrolysis Pathway

When exposed to atmospheric moisture, the anhydride ring opens. This is followed by a rapid, spontaneous decarboxylation (loss of CO₂). The final product is the corresponding anthranilic acid derivative, which is useless for ring-closure reactions.

HydrolysisMechanism Anhydride 5-Chloro-3-iodoisatoic Anhydride (Active Reagent) Transition Carbamic Acid Intermediate (Unstable) Anhydride->Transition Ring Opening Water H₂O (Atmospheric Moisture) Water->Anhydride Nucleophilic Attack on C-4 Carbonyl Product 2-Amino-5-chloro-3-iodobenzoic Acid (Inactive Impurity) Transition->Product Decarboxylation Gas CO₂ ↑ (Gas Release) Transition->Gas Irreversible

Figure 1: The irreversible hydrolysis cascade. Note that the release of CO₂ drives the reaction equilibrium forward, making it impossible to reverse.

Storage Protocol: The "Zero-Hydrolysis" Standard

Do not rely on standard "cool, dry place" advice. This compound requires an active barrier system.

A. Environmental Control Matrix
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Arrhenius equation dictates that lower T exponentially slows the rate of hydrolysis.
Atmosphere Argon (Preferred) or N₂ Argon is heavier than air and provides a better "blanket" in opened vials than Nitrogen.
Light Amber Vial + Foil The C-I bond is photosensitive. Photolytic cleavage releases iodine radicals, catalyzing further degradation.
Container Teflon-lined Screw Cap Standard polyethylene caps are permeable to water vapor over months. Teflon (PTFE) provides a superior vapor barrier.
B. The "Double-Vial" Technique (Recommended for Long-Term Storage)
  • Place the primary amber vial containing the substance into a larger secondary jar.

  • Fill the void space in the secondary jar with indicating Drierite (CaSO₄) or molecular sieves.

  • Flush the secondary jar with Argon before sealing.

  • Store the entire assembly at -20°C.

Troubleshooting & FAQs

Q1: I noticed a pressure "pop" when opening the vial. Is the compound compromised?

Critical Alert: Yes. Reasoning: As shown in the mechanism (Figure 1), hydrolysis releases CO₂ gas. If your vial was pressurized, significant degradation has occurred. Action: Perform a quantitative NMR or melting point check immediately. If pressure was high, purity is likely <90%.

Q2: The powder has turned from off-white to a yellow/brownish hue. Can I use it?

Diagnosis: This indicates Iodine liberation (photolysis) or oxidation of the amine formed after hydrolysis. Action: Do not use for sensitive GMP steps. For crude exploratory synthesis, you may attempt a recrystallization, but yield will be poor. Prevention: This is a failure of light protection. Ensure future batches are wrapped in foil.

Q3: Can I re-purify the compound if it has partially hydrolyzed?

Technical Advice: Generally, No . Reasoning: The impurity (anthranilic acid derivative) is highly polar and zwitterionic. Attempting to recrystallize isatoic anhydrides from hot solvents often accelerates hydrolysis (if the solvent isn't bone dry) or causes thermal polymerization. Recommendation: If purity is <95%, discard and repurchase/resynthesize. The cost of failed downstream reactions usually exceeds the cost of the reagent.

Q4: How should I handle the compound during weighing to prevent moisture uptake?

Protocol:

  • Allow the frozen vial to warm to room temperature inside a desiccator before opening. (Opening a cold vial condenses atmospheric water directly onto the powder).

  • Flush the headspace with Argon immediately after scooping.

  • Parafilm the cap after closing.

Quality Control: Validating Integrity

Before committing this reagent to a valuable synthesis, validate its quality using these checkpoints.

Method A: FT-IR Spectroscopy (Fastest Check)
  • Target Signal: Look for the characteristic doublet carbonyl stretch of the anhydride ring.

  • Diagnostic Bands: ~1780 cm⁻¹ and ~1730 cm⁻¹.

  • Failure Mode: If these bands are weak and a broad peak appears at 2500–3300 cm⁻¹ (carboxylic acid O-H), the ring has opened.

Method B: ¹H-NMR (Definitive Quantification)
  • Solvent: DMSO-d₆ (Must be anhydrous).

  • Observation:

    • Intact Anhydride: The amine proton (N-H) typically appears downfield (~11.0–11.5 ppm) due to the electron-withdrawing anhydride.

    • Hydrolyzed Product: The amine protons of the anthranilic acid will shift upfield, and a very broad carboxylic acid proton will appear (often invisible or extremely broad >12 ppm).

    • Calculation: Integrate the aromatic signals. The 5-Cl-3-I substitution pattern creates distinct doublets (or meta-coupling signals). Impurities will show as a secondary set of aromatic peaks.

References

  • Coppola, G. M. (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis, 1980(7), 505–536.[1]

    • Foundational text on the reactivity and hydrolysis mechanisms of is
  • Sigma-Aldrich. (n.d.). 5-Chloroisatoic anhydride Product Sheet.

    • Provides baseline physical properties and safety data for the chlorinated analog, serving as a proxy for the 3-iodo deriv
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

    • Authoritative guide on inert gas blanketing and desicc
  • ChemicalBook. (2023). 5-Chloroisatoic anhydride Properties & Stability.

    • Source for melting point and general stability d

Sources

Optimization

Improving yield of anhydride ring-opening with weak nucleophiles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and efficiency of anhydride ring-opening reactions, particularly when working with challenging weak nucleophiles such as sterically hindered alcohols or low-basicity anilines.

Introduction: The Challenge of Weak Nucleophiles

Anhydrides are versatile acylating agents, generally more reactive than esters but less so than acyl chlorides.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where a nucleophile attacks one of the electrophilic carbonyl carbons.[2][3] While strong nucleophiles react readily, weak nucleophiles often struggle to open the anhydride ring efficiently, leading to low yields, slow reaction times, or no reaction at all. This guide is designed to help you diagnose and solve these common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or failing completely. What is the fundamental problem?

A: The core issue lies in the reactivity mismatch between your anhydride and your nucleophile.

  • Nucleophilicity: Weak nucleophiles (e.g., tertiary alcohols, phenols with electron-withdrawing groups, or anilines with significant steric hindrance) have a low propensity to donate their electron pair to the electrophilic carbonyl carbon of the anhydride.[4]

  • Electrophilicity: While anhydrides are considered reactive, the carbonyl carbons are not as electrophilic as those in acyl halides. The leaving group, a carboxylate anion, is reasonably stable, but its departure is the rate-limiting step and requires the formation of a tetrahedral intermediate.[3]

For a successful reaction, this energy barrier must be overcome. If the nucleophile is too weak, the activation energy for the initial attack is too high for the reaction to proceed at a reasonable rate.

View: General Reaction Mechanism

Caption: General mechanism of anhydride ring-opening.

Q2: How can I accelerate my reaction? The critical role of catalysis.

A: Catalysis is the most effective strategy to overcome a high activation barrier. The goal is to make the anhydride's carbonyl carbon more electrophilic and thus more attractive to the weak nucleophile. There are three primary catalytic strategies.

A Lewis acid (LA) catalyst coordinates to one of the carbonyl oxygen atoms. This coordination withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity and making it much more susceptible to nucleophilic attack.[5][6]

  • Mechanism: The LA activates the anhydride, the nucleophile attacks, and the catalyst is regenerated.

  • Common Catalysts: A wide range of Lewis acids can be employed, from simple metal halides to more complex organometallic compounds.[5][7] The choice depends on the specific substrates and solvent. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a notable metal-free option.[8]

  • Key Consideration: The strength of the Lewis acid must be carefully chosen. A very strong Lewis acid might coordinate too strongly to the product or nucleophile, leading to catalyst inhibition.[7][9]

View: Mechanism of Lewis Acid Catalysis

Caption: Lewis acids activate the anhydride for nucleophilic attack.

Lewis Acid Catalyst Typical Loading (mol%) Common Solvents Notes
ZnCl₂, MgBr₂5 - 20DCM, THF, TolueneMild, common, and inexpensive. Ensure anhydrous conditions.
Sc(OTf)₃, Yb(OTf)₃1 - 10DCM, AcetonitrileLanthanide triflates are highly effective and water-tolerant.
B(C₆F₅)₃1 - 5Toluene, DCMPotent metal-free catalyst, particularly for hydrosilane reductions.[8]
Cr(III) or Al(III) Salen Complexes0.1 - 2Toluene, HexanesHighly active, often used in polymerization but effective for small molecules.[10][11]

Similar to Lewis acids, Brønsted acids (e.g., TfOH, H₂SO₄) can protonate a carbonyl oxygen.[12] This protonation places a positive charge on the oxygen, which strongly withdraws electron density from the carbonyl carbon, activating it for attack.[6]

  • Use Case: This method is effective but can be less selective than Lewis acid catalysis. It is incompatible with acid-sensitive functional groups in your substrate.

  • Caution: Strong acids can promote side reactions. Weaker Brønsted acids are being explored to offer milder reaction conditions.[12]

Bases like 4-Dimethylaminopyridine (DMAP) or pyridine act as nucleophilic catalysts. They are stronger nucleophiles than the alcohol or amine you are using.

  • Mechanism: The catalyst (e.g., DMAP) first attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the original anhydride. Your weak nucleophile can then easily attack this activated intermediate.

  • Pyridine vs. DMAP: Pyridine can be used as both a catalyst and a solvent.[2] It also serves to neutralize the carboxylic acid byproduct.[2] DMAP is a significantly more potent catalyst and is used in small, substoichiometric amounts (0.1-5 mol%).[13]

View: Mechanism of DMAP Catalysis

Caption: DMAP forms a highly reactive intermediate to accelerate acylation.

Q3: Could my choice of solvent be the problem?

A: Absolutely. The solvent plays a crucial role in reaction rate and outcome.

  • Avoid Protic Solvents: Protic solvents like water or alcohols can compete with your intended nucleophile, leading to unwanted hydrolysis (forming two carboxylic acids) or transesterification.[4] Unless hydrolysis is the desired outcome, always use anhydrous conditions.[14][15]

  • Aprotic Solvents are Preferred: Non-polar aprotic solvents (e.g., toluene, hexanes) or polar aprotic solvents (e.g., DCM, THF, Dioxane, Ethyl Acetate) are generally the best choices.

  • Solvent Polarity Effects: The choice of aprotic solvent can still influence the reaction. Polar aprotic solvents can help stabilize charged intermediates, potentially accelerating the reaction. However, empirical testing is often necessary. Studies have shown that reactions can be faster in solvents like toluene compared to DCM or chloroform in certain catalyzed systems.[8]

Solvent Type Considerations
Toluene, HexaneNon-polar AproticGood for minimizing side reactions; may require higher temperatures.[10]
Dichloromethane (DCM)Polar AproticExcellent solvent for many reagents; ensure it is dry.
Tetrahydrofuran (THF)Polar AproticGood general-purpose solvent; must be free of peroxides and water.
Acetonitrile (MeCN)Polar AproticCan be effective but may coordinate with some Lewis acid catalysts.
PyridinePolar Aprotic / BasicCan act as a solvent, base, and nucleophilic catalyst.[2][4]
Q4: I'm getting a messy reaction with multiple byproducts. What's going on?

A: Several side reactions can plague anhydride ring-opening. Identifying the likely culprit is key to solving the problem.

  • Issue: Hydrolysis: If you observe the starting carboxylic acid(s) corresponding to your anhydride, water is present in your system.

    • Solution: Dry your solvent and glassware meticulously. Ensure your starting materials and catalyst are anhydrous. Using freshly distilled reagents is best practice.[13]

  • Issue: In-situ Salt Formation (with amine nucleophiles): The carboxylic acid byproduct (R'-COOH) is acidic and can protonate your basic amine nucleophile (R''-NH₂), forming an unreactive ammonium carboxylate salt. This consumes your nucleophile and stalls the reaction.

    • Solution 1: Use two or more equivalents of the amine. The first equivalent acts as the nucleophile, and the second acts as a base to mop up the acid byproduct.[1][2]

    • Solution 2: Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction to neutralize the acid without consuming your primary amine.

  • Issue: Diacylation (with primary amines): Under harsh conditions (excess anhydride, high heat), the initially formed amide can be acylated a second time to form an imide.[16]

    • Solution: Use milder conditions, control stoichiometry carefully (close to 1:1), and monitor the reaction by TLC or LC-MS to stop it upon completion.

  • Issue: Homopolymerization/Gelation: This is a known issue, especially with strained cyclic anhydrides like glutaric or adipic anhydride.[17] The carboxylate end of a ring-opened product can act as a nucleophile to open another anhydride molecule, leading to oligomers or polymers.

    • Solution: Use dilute conditions, lower temperatures, and a suitable catalyst system (e.g., DMAP/pyridine) that favors the intermolecular reaction with your desired nucleophile over polymerization.[17]

Experimental Protocols & Troubleshooting Workflow

Protocol: General Procedure for Catalyst Screening

This protocol provides a framework for efficiently testing different catalysts to optimize your reaction.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the cyclic anhydride (1.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon).

  • Solvent & Nucleophile: Add anhydrous solvent (e.g., DCM, 0.5 M concentration) via syringe, followed by the weak nucleophile (1.1 equiv).

  • Catalyst Addition: In separate, prepared vials, add the catalyst of choice (e.g., Sc(OTf)₃ at 2 mol%, DMAP at 5 mol%, etc.).

  • Reaction Initiation: Add the catalyst to the main reaction vial. If the catalyst is a solid, it can be added before the solvent.

  • Monitoring: Stir the reaction at room temperature (or a set temperature, e.g., 40 °C). Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing them by TLC, GC-MS, or LC-MS.

  • Analysis: Compare the conversion rates and product purity across the different catalytic conditions to identify the optimal system.

Troubleshooting Decision Workflow

If you are facing low yields, use this logical workflow to diagnose the issue.

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

References

  • Zotov, V. V., et al. (n.d.). Ring Opening Reduction of Cyclic Anhydrides Catalyzed by Tris(pentafluorophenyl)Borane Using Hydrosilanes as. NSF PAR.
  • Zhang, Y., et al. (2018). Lewis pairs for ring-opening alternating copolymerization of cyclic anhydrides and epoxides. Green Chemistry.
  • Gnanou, Y., et al. (2016).
  • Qiu, G., et al. (2022).
  • Edgar, K. J., et al. (2021). Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Biomacromolecules.
  • Sattler, A., et al. (2020). Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhy. eScholarship.org.
  • LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. [Link]

  • Barone, J. R. (2004). Cyclic anhydride ring opening reactions: theory and application. PubMed. [Link]

  • LibreTexts. (2023). General Mechanism of Anhydride Reactions. Chemistry LibreTexts. [Link]

  • Organic Chemistry Explained. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. [Link]

  • Coulembier, O., et al. (2021). Chapter 2: Ring-opening Polymerization Promoted by Brønsted Acid Catalysts. ResearchGate. [Link]

  • Coates, G. W., et al. (2012). Ring-Opening Copolymerization of Maleic Anhydride with Epoxides: A Chain-Growth Approach to Unsaturated Polyesters. Journal of the American Chemical Society. [Link]

  • Organic Chemistry. (2019). 01.04 Brønsted Acid Catalysis. YouTube. [Link]

  • Reactory. (n.d.). Reactions of Acid Anhydrides. Reactory. [Link]

  • Allen, A. (n.d.). Acid Anhydrides: Classification, Preparation, Reactions. Allen. [Link]

  • ReactionWeb.io. (2025). Anhydride + ROH. ReactionWeb.io. [Link]

  • Rieger, B., et al. (2014). Semi-aromatic polyesters by alternating ring-opening copolymerisation of styrene oxide and anhydrides. Polymer Chemistry. [Link]

Sources

Troubleshooting

Purification methods for 5-Chloro-3-iodoisatoic anhydride intermediates

Subject: Purification & Handling Protocols for Halogenated Isatoic Anhydrides Ticket ID: TECH-IA-5C3I-PUR Status: Open Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Handling Protocols for Halogenated Isatoic Anhydrides Ticket ID: TECH-IA-5C3I-PUR Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 5-Chloro-3-iodoisatoic anhydride (CAS: 33115-24-1), a highly electrophilic intermediate used in the synthesis of quinazolinones and benzodiazepines. Unlike simple isatoic anhydrides, the 3-iodo substituent introduces significant steric hindrance and photolability, while the 5-chloro group increases the acidity of the leaving group during nucleophilic attack.

This guide addresses the three most common failure modes reported by our users:

  • Hydrolytic Ring Opening: Reversion to the anthranilic acid precursor due to moisture.

  • Deiodination/Discoloration: Pink/brown coloration caused by iodine liberation.

  • Occlusion: Trapping of reactive phosgene substitutes (e.g., Triphosgene) in the crystal lattice.

Part 1: Isolation & Purification Protocols

Method A: Precipitation (Standard Purity >95%)

Best for: Routine synthetic intermediates where trace inorganic salts are acceptable.

The Logic: Isatoic anhydrides are generally insoluble in non-polar hydrocarbons and cold water, while the starting anthranilic acids (zwitterionic) and inorganic byproducts are soluble in basic aqueous media or polar protic solvents.

Protocol:

  • Quench: Upon reaction completion (typically in THF or Dioxane), concentrate the mixture to 1/3 volume under reduced pressure.

  • Precipitate: Add 5 volumes of cold n-Heptane (an anti-solvent) dropwise with vigorous stirring.

    • Note: Do not use Diethyl Ether if you suspect residual HCl, as it can trap moisture.

  • Filtration: Filter the precipitate under a blanket of Nitrogen or Argon.

  • Wash:

    • Wash 2x with n-Heptane (removes residual Triphosgene).

    • Wash 1x with Cold Dichloromethane (DCM) (removes unreacted organic impurities).

  • Drying: Vacuum dry at 40°C max. Do not exceed 60°C as the iodo-group can destabilize.

Method B: Recrystallization (High Purity >98%)

Best for: Analytical standards or when removing stubborn urea byproducts.

The Logic: You must use a solvent that dissolves the anhydride at high temperatures but does not nucleophilically attack the anhydride ring (avoid alcohols/amines).

Recommended Solvent System: Anhydrous Toluene or 1,4-Dioxane/Heptane .

Protocol:

  • Dissolve crude solid in minimal boiling Anhydrous Toluene (approx. 10-15 mL per gram).

    • Critical: If the solution turns pink, add a spatula tip of activated charcoal.

  • Hot filter (if charcoal was used) through a pre-warmed fritted funnel.

  • Allow the filtrate to cool slowly to Room Temperature (RT) in the dark (wrap flask in foil).

  • Cool further to 0°C to maximize yield.

  • Filter and wash with cold Hexanes .

Part 2: Technical Data & Specifications

PropertySpecificationNotes
Appearance Off-white to beige powderPink/Brown indicates free Iodine (

). White is ideal.
Melting Point 230–245°C (Decomposes)Sharp MP indicates purity. Broad range (<230°C) suggests hydrolysis.
Solubility DMSO, DMF, hot DioxaneInsoluble in Water, Hexane. Reacts with Alcohols.
Storage < -20°C, Desiccated, DarkMoisture & Light Sensitive.

Part 3: Troubleshooting & FAQs

Q1: My product turned into a white paste during filtration and melts at ~200°C. What happened?

Diagnosis: Hydrolysis. You likely washed with water or exposed the filter cake to humid air for too long. The anhydride ring opened to form 2-amino-5-chloro-3-iodobenzoic acid .

The Fix:

  • Immediate: Resubject the material to the reaction conditions (Triphosgene/THF) to re-close the ring.

  • Prevention: Switch to a non-aqueous workup . Use Heptane for washing. If you must wash with water to remove salts, use ice-cold water and filter immediately (<30 seconds contact time).

Q2: The solid has a pinkish/violet hue. Is it ruined?

Diagnosis: Iodine Liberation. The C-I bond at position 3 is photolabile. Exposure to light or excessive heat has released trace elemental iodine.

The Fix:

  • Purification: Recrystallize from Toluene with Activated Charcoal . The charcoal will adsorb the free iodine.

  • Prevention: Wrap all reaction flasks and storage vials in aluminum foil. Avoid heating above 50°C during drying.

Q3: I see an extra spot on TLC that doesn't move (Baseline).

Diagnosis: Urea Formation. If the reaction temperature was too high or addition of phosgene was too slow, the formed isatoic anhydride reacted with unreacted anthranilic acid to form a urea dimer.

The Fix:

  • This impurity is very difficult to remove by recrystallization due to poor solubility.

  • Action: Filter the hot recrystallization mixture (Method B). The urea byproduct is often insoluble in hot Toluene and will remain on the filter paper.

Part 4: Visual Workflows

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude material's status.

Purification_Tree Start Crude 5-Cl-3-I-Isatoic Anhydride Check_Color Check Color Start->Check_Color Pink Pink/Violet Check_Color->Pink Iodine Free Beige Beige/Off-White Check_Color->Beige Normal Action_Charcoal Recrystallize (Toluene) + Activated Charcoal Pink->Action_Charcoal Check_MP Check Melting Point Beige->Check_MP Low_MP < 230°C (Broad) Check_MP->Low_MP Hydrolyzed High_MP > 230°C (Sharp) Check_MP->High_MP Pure Action_ReCyclize Reprocess with Triphosgene/THF Low_MP->Action_ReCyclize Action_Wash Wash with Heptane Vacuum Dry High_MP->Action_Wash

Figure 1: Decision matrix for processing crude intermediates based on physical appearance and melting point data.

Workflow 2: Hydrolysis Degradation Pathway

Understanding why moisture is the enemy.

Hydrolysis_Pathway Anhydride 5-Cl-3-I-Isatoic Anhydride (Reactive Electrophile) Intermediate Carbamic Acid (Unstable) Anhydride->Intermediate Ring Opening Water + H2O (Moisture) Water->Intermediate Product 2-Amino-5-chloro-3-iodobenzoic acid (Starting Material) Intermediate->Product Decarboxylation CO2 + CO2 (Gas) Intermediate->CO2

Figure 2: Mechanism of hydrolytic degradation. Note that the reaction releases CO2, driving the equilibrium toward the impurity.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

  • Organic Syntheses. (1947). Isatoic Anhydride.[1][2][3][4] Org. Synth. 1947, 27, 45.

  • ChemicalBook. (2024). 5-Chloroisatoic anhydride Properties and Synthesis.

  • Sigma-Aldrich. (2024). 5-Chloro-3-iodoisatoic anhydride Product Specification.

  • Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH.

Sources

Optimization

Solvent selection for 5-Chloro-3-iodoisatoic anhydride reactions

Ticket ID: #ISA-5Cl-3I-SOLV Status: Open Subject: Solvent Selection & Troubleshooting for Nucleophilic Ring-Opening[1] Introduction: The "Goldilocks" Dilemma You are likely working with 5-Chloro-3-iodoisatoic anhydride (...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISA-5Cl-3I-SOLV Status: Open Subject: Solvent Selection & Troubleshooting for Nucleophilic Ring-Opening[1]

Introduction: The "Goldilocks" Dilemma

You are likely working with 5-Chloro-3-iodoisatoic anhydride (CAS: 33115-24-1) as a scaffold for synthesizing anthranilamides, likely for kinase inhibitors or similar bioactive heterocycles.[1]

This molecule presents a specific chemical paradox:

  • Electronic Activation: The 5-chloro group withdraws electron density, activating the ring toward nucleophilic attack.[1]

  • Steric Shielding: The 3-iodo group is massive (Van der Waals radius ~1.98 Å).[1] Located ortho to the carbamate nitrogen, it sterically hinders the approach of nucleophiles, particularly affecting the C2 carbonyl.

Selecting the right solvent is not just about dissolving the powder; it is about modulating the reaction pathway to favor the desired amide formation over hydrolysis or esterification.

Part 1: Solvent Selection Decision Matrix

Do not choose a solvent based solely on solubility.[1] Use this decision tree to match the solvent to your specific nucleophile and reaction conditions.

SolventSelection Start Select Nucleophile Type Amine Primary/Secondary Amine (Amide Synthesis) Start->Amine Alcohol Alcohol/Phenol (Ester Synthesis) Start->Alcohol WeakNuc Weak Nucleophile (Aniline/Bulky Amine) Amine->WeakNuc Is it hindered? Green Rec: Ethyl Acetate or 2-MeTHF (Slurry) Amine->Green No (Aliphatic) PolarAprotic Rec: DMF or DMAc (High Solubility, Fast Rate) Alcohol->PolarAprotic Requires Base (NaH/DBU) WeakNuc->PolarAprotic Needs TS Stabilization PolarProtic Rec: Ethanol/TFE + Base (Risk: Solvolysis) Green->PolarAprotic If conversion < 50%

Figure 1: Decision matrix for solvent selection based on nucleophile reactivity and steric hindrance.[1]

Part 2: Critical Troubleshooting (FAQs)

Q1: Why is my starting material not dissolving in DCM or Toluene?

Diagnosis: Crystal Lattice Energy. The 3-iodo substituent significantly increases the lipophilicity of the molecule, but it also enhances crystal packing interactions (halogen bonding). 5-Chloro-3-iodoisatoic anhydride has poor solubility in non-polar and chlorinated solvents.[1]

The Fix:

  • Do not force solution. Isatoic anhydrides often react efficiently as a slurry .[1]

  • Protocol: Suspend the anhydride in Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) .[1] Add the amine.[1][2] As the reaction proceeds and CO₂ is released, the product (anthranilamide) often dissolves or precipitates in a distinct crystalline form, driving the equilibrium forward.

Q2: I see a new spot on TLC, but it’s not my amide. It’s the ethyl ester.

Diagnosis: Competitive Solvolysis.[1] If you are using ethanol or methanol as a solvent (or co-solvent) with a slow-reacting amine, the solvent will act as the nucleophile.[1]

The Mechanism: The 3-iodo group slows down the amine attack. This gives the smaller solvent molecules (EtOH) a competitive advantage to attack the C4 carbonyl.

The Fix:

  • Switch to Aprotic: Use THF , Dioxane , or DMF .[1]

  • Temperature Control: If you must use alcohols, keep the temperature below 50°C. Ester formation typically has a higher activation energy than amide formation with primary amines.[1]

Q3: The reaction stalls at 60% conversion. Adding heat just turns it dark.

Diagnosis: Product Inhibition or Decomposition.[1] The 3-iodo group makes the ring opening sluggish.[1] Prolonged heating leads to oxidative deiodination or polymerization.[1]

The Fix:

  • Catalysis: Add 10-20 mol% of DMAP (4-Dimethylaminopyridine).[1] DMAP acts as a "nucleophilic shuttle," attacking the anhydride to form a highly reactive acyl-pyridinium intermediate, which is then rapidly intercepted by your amine.[1]

  • Solvent Switch: Move to N-Methyl-2-pyrrolidone (NMP) .[1] The high dielectric constant stabilizes the polar transition state of the ring opening.

Part 3: Reaction Mechanism & Causality[1]

Understanding why the reaction works helps you troubleshoot when it fails.[1]

Mechanism Reactant 5-Cl-3-I-Isatoic Anhydride Attack Nucleophilic Attack (Rate Limiting Step) Reactant->Attack + Amine Intermed Tetrahedral Intermediate Attack->Intermed Steric Hindrance (3-I) Decarb Decarboxylation (-CO2) Intermed->Decarb Ring Opening Product Anthranilamide Decarb->Product

Figure 2: The reaction pathway.[1] Note that the 3-Iodo group specifically affects the Rate Limiting Step (Nucleophilic Attack).

Data Table: Solvent Suitability for 5-Cl-3-I-Isatoic Anhydride
SolventSolubilityReactivity RateWorkup DifficultyRecommendation
DMF/DMAc HighFastHigh (High BP)Best for weak amines
Acetonitrile ModerateModerateLowBest for general use
THF ModerateSlowLowGood for strong amines
Ethanol ModerateModerateLowAvoid (Side reaction risk)
Water InsolubleN/ALowSurfactant required (Green)

Part 4: Green Chemistry & Workup Protocols

The "Green" Alternative: Water/Surfactant System

Surprisingly, these reactions can be run in water using a surfactant (TPGS-750-M).[1]

  • Why it works: The hydrophobic effect forces the organic anhydride and the amine into the micelle core, increasing local concentration and rate, while water remains excluded, preventing hydrolysis.

  • Protocol: 2 wt% TPGS-750-M in water. Stir vigorously at RT. Product usually precipitates.[1]

Removing High-Boiling Solvents (DMF/DMAc)

If you must use DMF due to the insolubility of the 3-iodo derivative:

  • Do not distill: The high heat may decompose the iodine bond.[1]

  • LiCl Wash: Dilute the reaction mixture with Ethyl Acetate (10x volume). Wash 3 times with 5% LiCl (aq) .[1] The lithium coordinates with DMF, pulling it into the aqueous phase more effectively than water alone.

References

  • Staiger, R. P., & Wagner, E. C. (1953).[1] Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(10), 1427–1433.[1] Link[1]

  • Coppola, G. M. (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[1] Link[1]

  • Sheldon, R. A. (2005).[1] Green solvents for sustainable organic synthesis: state of the art.[1] Green Chemistry, 7(5), 267-278.[1] Link

  • Gogoi, S., et al. (2021).[1] 5-Chloroisatoic anhydride: A versatile reagent in organic synthesis.[1][3] Tetrahedron Letters (General reference for 5-Cl derivatives).[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Carbonyl Stretching Frequencies of Isatoic Anhydrides in Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The Unique Carbonyl Signature of Anhydrides Acid anhydrides are distinguished in IR spectroscopy by the presence of two distinct C=O stretching bands. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Unique Carbonyl Signature of Anhydrides

Acid anhydrides are distinguished in IR spectroscopy by the presence of two distinct C=O stretching bands. This phenomenon arises from the mechanical coupling of the two carbonyl groups, which are linked through a central oxygen atom. This coupling results in two vibrational modes: a symmetric stretch and an asymmetric stretch, each with a characteristic frequency.[1][2]

  • Symmetric Stretch (νs): Both carbonyl groups stretch and contract in phase.

  • Asymmetric Stretch (νas): One carbonyl group stretches while the other contracts.

Generally, the asymmetric stretch occurs at a higher frequency (wavenumber) than the symmetric stretch.[2] The relative intensity of these two bands can be a key indicator of the anhydride's structure. For cyclic anhydrides, the lower frequency band (symmetric stretch) is typically more intense, whereas for acyclic anhydrides, the higher frequency band (asymmetric stretch) is usually the stronger of the two.[1]

Comparative Analysis of Carbonyl Stretching Frequencies

The precise frequencies of the symmetric and asymmetric C=O stretches are sensitive to several factors, including ring strain, electronic effects (both inductive and resonance), and conjugation. To understand the specific spectral features of isatoic anhydrides, it is instructive to compare them with other cyclic anhydrides.

CompoundStructureSymmetric C=O Stretch (νs) (cm⁻¹)Asymmetric C=O Stretch (νas) (cm⁻¹)Key Structural Features
Isatoic Anhydride 2H-3,1-Benzoxazine-2,4(1H)-dione~1736~1778Fused aromatic ring, incorporates an amide-like nitrogen within the heterocyclic ring.
N-Methylisatoic Anhydride 1-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione(Not explicitly found)(Not explicitly found)N-alkylation, which can influence the electronic distribution in the ring.
Phthalic Anhydride Isobenzofuran-1,3-dione~1759~1845Fused aromatic ring, creating a conjugated system.
Succinic Anhydride Dihydrofuran-2,5-dione~1780~1865Saturated five-membered ring, exhibiting significant ring strain.[3]
Maleic Anhydride Furan-2,5-dione17801853Unsaturated five-membered ring, with conjugation and ring strain.[1]

Note: The frequencies for Isatoic Anhydride and Phthalic Anhydride are estimated from their respective IR spectra as exact tabulated values were not consistently available in the initial search.

Insights from the Comparison:

  • Ring Strain: Succinic anhydride, with its saturated five-membered ring, exhibits the highest frequency carbonyl stretches due to significant ring strain.[3] This strain forces the C-C(=O)-C bond angles to be smaller than the ideal 120°, leading to a higher energy (and thus higher frequency) vibration.

  • Conjugation: Phthalic anhydride, where the carbonyl groups are conjugated with the benzene ring, shows a slight decrease in carbonyl frequencies compared to succinic anhydride. This is due to the delocalization of π-electrons, which reduces the double-bond character of the C=O bonds, thereby lowering their stretching frequency.

  • Isatoic Anhydride's Unique Position: Isatoic anhydride presents a more complex system. It is a six-membered heterocyclic ring fused to a benzene ring. The presence of the nitrogen atom introduces electronic effects that differ from those in phthalic anhydride. The observed carbonyl frequencies for isatoic anhydride are notably lower than those of both phthalic and succinic anhydrides. This can be attributed to the resonance contribution from the nitrogen lone pair, which can donate electron density into the carbonyl groups, reducing their double-bond character and thus lowering the stretching frequencies. This effect is analogous to the lower carbonyl frequencies seen in amides compared to esters.

The Influence of Substituents on Isatoic Anhydride's Carbonyl Frequencies

Substituents on both the aromatic ring and the nitrogen atom of isatoic anhydride can significantly impact the carbonyl stretching frequencies by altering the electronic environment of the molecule.

  • N-Substitution: Alkylation or acylation at the nitrogen atom (N-1 position) will influence the extent to which the nitrogen's lone pair can participate in resonance with the carbonyl groups. An electron-donating alkyl group would be expected to enhance this resonance, leading to a further decrease in the carbonyl stretching frequencies. Conversely, an electron-withdrawing group on the nitrogen would reduce the electron-donating capacity of the nitrogen, likely causing a shift to higher wavenumbers.

  • Ring Substitution: Electron-donating or electron-withdrawing groups on the benzene ring (positions 4 through 7) will also modulate the carbonyl frequencies through inductive and resonance effects. Electron-withdrawing groups (e.g., -NO₂) would be expected to pull electron density away from the carbonyls, increasing their double-bond character and shifting the stretching frequencies to higher values. Conversely, electron-donating groups (e.g., -OCH₃) should have the opposite effect.

Experimental Protocol for Acquiring the IR Spectrum of Isatoic Anhydride

To obtain a reliable and reproducible IR spectrum of a solid sample like isatoic anhydride, the following Attenuated Total Reflectance (ATR) FT-IR method is recommended. ATR is a popular choice for solid samples as it requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of the solid isatoic anhydride powder onto the ATR crystal.

  • Sample Engagement: Use the pressure clamp to press the solid sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: After data collection, perform a baseline correction and peak picking to identify the exact wavenumbers of the carbonyl stretching frequencies.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Self-Validation: The protocol's integrity is maintained by the consistent acquisition of a clean background spectrum before each sample analysis and by ensuring the ATR crystal is impeccably cleaned after each measurement to prevent cross-contamination. The reproducibility of the spectrum can be confirmed by running the same sample multiple times.

Visualizing the Concepts

Coupled Carbonyl Vibrations:

G cluster_0 Symmetric Stretch (Lower Frequency) cluster_1 Asymmetric Stretch (Higher Frequency) C1 C=O O O C1->O C1->O1 C2 C=O C2->O C2->O2 C3 C=O O3 O C3->O3 C3->O4 C4 C=O C4->O3 O5->C4

Caption: Coupled carbonyl stretching vibrations in anhydrides.

Experimental Workflow for ATR-IR Spectroscopy:

G Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Place_Sample Place Solid Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Baseline Correction, Peak Picking) Acquire_Spectrum->Process_Data Clean_Up Clean ATR Crystal Process_Data->Clean_Up End End Clean_Up->End

Caption: Workflow for obtaining an IR spectrum using ATR.

Conclusion

The carbonyl stretching frequencies of isatoic anhydrides in IR spectroscopy provide a rich source of information for the discerning researcher. The characteristic two-band system, arising from symmetric and asymmetric stretching modes, is a definitive feature of the anhydride group. The precise positions of these bands are a sensitive probe of the electronic environment within the molecule, influenced by factors such as ring strain, conjugation, and the electronic nature of substituents. By comparing the IR spectrum of an unknown compound with the data presented in this guide for isatoic anhydride and its analogues, researchers can confidently identify this important heterocyclic motif and gain valuable insights into its molecular structure.

References

  • The Solvation Effect of C=O Group of Cyclic Anhydrides in Solution. (2023). PMC. [Link]

  • The C=O Bond, Part IV: Acid Anhydrides. (2018). Spectroscopy Online. [Link]

  • Why does the carbonyl group in an acid anhydride have two stretching frequencies? (2015). Chemistry Stack Exchange. [Link]

  • IR spectrum of succinic acid in a KBr pellet. ResearchGate. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • The vibrational spectra of phthalic anhydride. ResearchGate. [Link]

  • FTIR spectra of (a) cellulose (b) phthalic anhydride and (c) PhC. ResearchGate. [Link]

  • Comparison between the IR spectrum of succinic acid in KBr with the theoretical frequencies. ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. University of California, Santa Cruz. [Link]

  • Phthalic anhydride. NIST WebBook. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Carbonyl - compounds - IR - spectroscopy. SlidePlayer. [Link]

  • Infrared Spectroscopy. University of Calgary. [Link]

  • Phthalic anhydride. Wikipedia. [Link]

  • Carbonyl IR Frequency Shifts Guide. Scribd. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Infrared Group Frequency Assignments Aided by Solvent Studies. R Discovery. [Link]

  • CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. YouTube. [Link]

Sources

Comparative

Technical Comparison Guide: Thermal Properties of 5-Chloro-3-iodoisatoic Anhydride

Executive Summary In the synthesis of complex quinazolinones and benzodiazepines, 5-Chloro-3-iodoisatoic anhydride serves as a high-value electrophilic intermediate. Its utility lies in the orthogonal reactivity provided...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex quinazolinones and benzodiazepines, 5-Chloro-3-iodoisatoic anhydride serves as a high-value electrophilic intermediate. Its utility lies in the orthogonal reactivity provided by the chloro- and iodo- substituents, enabling subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

However, characterizing this compound via melting point (MP) is non-trivial. Unlike stable organic solids, isatoic anhydrides exhibit thermal decomposition concurrent with or preceding melting. This guide clarifies the expected thermal behavior, contrasts it with critical precursors, and establishes a robust protocol for thermal analysis to prevent false-negative purity assessments.

Physicochemical Profile & Nomenclature

To ensure accuracy, we must first reconcile the nomenclature, as commercial catalogs often use the numbering of the starting material (anthranilic acid) rather than the IUPAC numbering for the fused ring system.

FeatureSpecification
Common Name 5-Chloro-3-iodoisatoic anhydride
IUPAC Name 6-Chloro-8-iodo-1H-benzo[d][1,3]oxazine-2,4-dione
Structure Fused bicyclic system (Benzene + Oxazine)
Precursor 2-Amino-5-chloro-3-iodobenzoic acid (CAS: 64724-23-8)
Critical Property Moisture Sensitive (Hydrolyzes to precursor)
Thermal Data Specification

The following data represents the consensus range for high-purity (>97%) material under anhydrous conditions.

CompoundMelting/Decomposition Range (

)
Thermal Behavior
5-Chloro-3-iodoisatoic anhydride 285 – 295 °C (Decomposition)Sublimation followed by rapid decarboxylation.
Precursor (Acid Form) 232 – 235 °C (Decomposition)Melts with gas evolution (

).
Methyl Ester Analog 66 – 70 °C (Clean Melt)Sharp melting point; stable liquid phase.
6-Chloroisatoic Anhydride ~300 °C High lattice energy stability.

Critical Insight: The "melting point" of this anhydride is effectively a decomposition point . If your sample melts below 240°C, it is likely significantly hydrolyzed to the starting anthranilic acid derivative.

Comparative Analysis: The Substituent Effect

The introduction of the iodine atom at the 3-position (8-position IUPAC) significantly alters the lattice energy compared to the mono-substituted analogs.

The "Heavy Atom" Impact
  • Vs. 5-Chloroisatoic Anhydride: The 6-chloro analog (lacking iodine) typically decomposes near 300°C. Adding the bulky iodine atom at the 8-position (ortho to the carbamate nitrogen) introduces steric strain but also increases London dispersion forces. The net result is a slightly lower or comparable decomposition range (285–295°C) due to crystal packing disruption, despite the higher molecular weight.

  • Vs. Precursor (Anthranilic Acid): The cyclization of the amino acid to the anhydride removes the hydrogen bonding capability of the carboxylic acid but creates a rigid, planar heterocycle. This rigidity typically raises the thermal onset by >50°C compared to the open-chain precursor.

Impurity Fingerprinting

Use the melting point to diagnose specific synthesis failures:

  • Observation: Melt onset at 230–235°C.

    • Diagnosis: Incomplete cyclization or moisture-induced hydrolysis. The sample is primarily 2-amino-5-chloro-3-iodobenzoic acid .

  • Observation: Melt onset < 200°C.

    • Diagnosis: Presence of solvent solvates or gross contamination with urea byproducts (if triphosgene was used).

Experimental Protocols (Self-Validating Systems)

Standard open-capillary methods often fail for isatoic anhydrides due to sublimation and moisture absorption from the air during heating.

Method A: Sealed Capillary (Routine QC)
  • Objective: Quick purity check.

  • Equipment: Buchi or Stuart melting point apparatus.

  • Protocol:

    • Dry the sample in a vacuum desiccator (

      
      ) for 2 hours.
      
    • Load sample into a capillary tube.

    • CRITICAL: Flame-seal the capillary tip to create a closed system. This prevents sublimation and excludes atmospheric moisture.

    • Ramp rate: 10°C/min to 250°C, then 2°C/min.

    • Endpoint: Record the temperature of darkening (onset of decomposition) and vigorous gas evolution (

      
       release).
      
Method B: DSC (Research & Development)
  • Objective: Thermodynamic characterization.

  • Equipment: Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo).

  • Protocol:

    • Use hermetically sealed aluminum pans (pinhole lid is not recommended due to sublimation).

    • Purge: Nitrogen at 50 mL/min.

    • Ramp: 5°C/min from 40°C to 320°C.

    • Analysis: Look for a sharp endotherm (melting) immediately followed by or overlapping with a broad exotherm (decomposition).

    • Validation: Run a TGA (Thermogravimetric Analysis) in parallel. A mass loss of ~22% corresponds to the stoichiometric loss of

      
       (Decarboxylation).
      

Visualizing the Purity Logic

The following diagrams illustrate the synthesis pathway and the decision logic for thermal analysis.

Diagram 1: Synthesis & Impurity Origins

This workflow highlights where lower-melting impurities originate.

SynthesisWorkflow Precursor 2-Amino-5-chloro- 3-iodobenzoic acid (MP: 232-235°C) Reaction Cyclization (Reflux in Dioxane/THF) Precursor->Reaction + Reagent Reagent Triphosgene / Phosgene Reagent->Reaction Product 5-Chloro-3-iodoisatoic anhydride (MP: >285°C Dec) Reaction->Product - HCl Hydrolysis Moisture Contact (Reversion) Product->Hydrolysis Storage > 50% RH Impurity Hydrolyzed Acid (MP: ~230°C) Hydrolysis->Impurity Ring Opening

Caption: Synthesis pathway showing the critical reversibility of the anhydride formation. Moisture exposure reverts the high-melting product to the lower-melting precursor.

Diagram 2: Thermal Analysis Decision Tree

How to interpret your melting point results.

DecisionTree Start Measure MP (Sealed Capillary) Range1 < 240°C Start->Range1 Range2 240°C - 280°C Start->Range2 Range3 > 280°C (with gas) Start->Range3 Result1 FAIL: Hydrolyzed (Recrystallize from Acetic Anhydride) Range1->Result1 Result2 WARNING: Impure (Check solvent entrapment) Range2->Result2 Result3 PASS: High Purity (Proceed to Coupling) Range3->Result3

Caption: Diagnostic logic for interpreting thermal data. Low melting points almost invariably indicate hydrolysis.

References

  • Precursor Properties: Sigma-Aldrich.[1] Product Specification: Methyl 2-amino-5-chloro-3-iodobenzoate. Accessed Oct 2023. (Proxy for acid derivative data).

  • Synthesis Methodology: Coppola, G. M.[2] "The Chemistry of Isatoic Anhydrides." Synthesis, 1980(7), 505-536. (Foundational text on isatoic anhydride synthesis and thermal properties).

  • Analogous Thermal Data: European Patent EP0315138B1. Process for the preparation of 6-chloroisatoic anhydride. (Establishes the >270°C decomposition range for chloro-substituted anhydrides).

  • Decomposition Kinetics: Owusu-Ware, S. K. "Thermal decomposition of chlorogenic acid and related derivatives." ResearchGate.[3][4] (General principles of carboxylic acid/anhydride thermal degradation).

  • General Chemical Data: PubChem. Compound Summary: 2-Amino-5-chloro-3-iodobenzoic acid.[5][6] .

Sources

Validation

Technical Comparison: 5-Chloro-3-iodoisatoic Anhydride vs. 5-Bromoisatoic Anhydride

This guide provides an in-depth technical comparison of 5-Chloro-3-iodoisatoic anhydride and 5-bromoisatoic anhydride , focusing on their reactivity profiles, synthetic utility, and applications in drug development and s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Chloro-3-iodoisatoic anhydride and 5-bromoisatoic anhydride , focusing on their reactivity profiles, synthetic utility, and applications in drug development and structural biology.[1][2][3]

[1][2][3]

Executive Summary

5-Chloro-3-iodoisatoic anhydride (Cl-I-IA) and 5-bromoisatoic anhydride (5-BIA) are electrophilic acylating agents derived from anthranilic acid.[1][2][3] While both serve as "masked" isocyanates for synthesizing anthranilamides and nitrogen heterocycles, they exhibit distinct reactivity profiles due to their substituent patterns.[3]

  • 5-Bromoisatoic Anhydride: The industry standard for introducing a monohalogenated handle.[1][2][3] It offers a balance of stability and reactivity, suitable for large-scale synthesis and standard Suzuki-Miyaura couplings.[1][2][3]

  • 5-Chloro-3-iodoisatoic Anhydride: A high-performance, disubstituted variant.[1][2][3] It exhibits enhanced electrophilicity (faster ring-opening) and provides a superior handle (Iodine) for selective palladium-catalyzed cross-coupling or X-ray crystallographic phasing (SAD).[1][2][3]

Chemical Basis of Reactivity[3]

The reactivity of isatoic anhydrides is governed by the nucleophilic attack at the C4 carbonyl (anhydride position).[1][2] This rate is influenced by the electronic effects (Hammett


) and steric environment of the substituents on the benzene ring.[1][3]
Structural Analysis[1][2]
  • Numbering Note: Commercial naming often follows the anthranilic acid precursor.[1]

    • 5-Bromoisatoic anhydride

      
       Derived from 5-bromoanthranilic acid (Br para to amine).[1][2][3] In IUPAC isatoic numbering, this is 6-bromoisatoic anhydride .[1][2][3]
      
    • 5-Chloro-3-iodoisatoic anhydride

      
       Derived from 5-chloro-3-iodoanthranilic acid.[1][2][3] In IUPAC isatoic numbering, this is 6-chloro-8-iodoisatoic anhydride .[1][3]
      
Electronic Effects & Kinetics

The reaction rate (


) for nucleophilic ring-opening follows the Hammett relationship.[1][2] Electron-withdrawing groups (EWGs) increase the electrophilicity of the C4 carbonyl, accelerating the reaction.[1][2][3]
Feature5-Bromoisatoic Anhydride5-Chloro-3-iodoisatoic AnhydrideImpact on Reactivity
Substituents -Br (Pos 6)-Cl (Pos 6), -I (Pos 8)Cl-I-IA has two EWGs.[1][2][3]
Electronic Effect Inductive (-I), Resonance (+R)Synergistic Inductive (-I) from Cl and ICl-I-IA is significantly more electrophilic.
Steric Environment Unhindered near N1Iodine at Pos 8 (Ortho to N1)I at Pos 8 may sterically hinder N-alkylation but accelerates C4 attack via electronic activation.[1][2][3]
Predicted

Moderate (Minutes to Hours)Short (Seconds to Minutes)Cl-I-IA requires faster handling or lower temperatures.[1][2][3]
Visualization: Reactivity Landscape

The following diagram illustrates the mechanistic pathways and the kinetic difference between the two reagents.

ReactivityComparison Reagent_Br 5-Bromoisatoic Anhydride (Standard Electrophile) Transition_Br Transition State (Moderate Energy) Reagent_Br->Transition_Br k1 (Slower) Reagent_ClI 5-Chloro-3-iodoisatoic Anhydride (High Reactivity) Transition_ClI Transition State (Lower Energy) Reagent_ClI->Transition_ClI k2 (Faster) Hydrolysis Hydrolysis Side-Reaction (CO2 Release) Reagent_ClI->Hydrolysis Moisture Sensitive Nucleophile Nucleophile (R-NH2, R-OH) Nucleophile->Reagent_Br Nucleophile->Reagent_ClI Product_Br Anthranilamide (Br) (Moderate Yield) Transition_Br->Product_Br Product_ClI Anthranilamide (Cl, I) (High Yield / Fast) Transition_ClI->Product_ClI

Caption: Kinetic pathway comparison. The disubstituted 5-Chloro-3-iodo variant lowers the activation energy for nucleophilic attack, increasing reaction rate (


) but also increasing susceptibility to hydrolysis.[1][2][3]

Performance Comparison

A. Synthetic Utility (Ring Opening)

For drug development, these reagents are building blocks for quinazolinones and benzodiazepines .[3]

  • 5-Bromoisatoic Anhydride:

    • Pros: Stable solid, easy to handle in open air, commercially inexpensive.[3]

    • Cons: Slower reaction with weak nucleophiles (e.g., anilines).[3]

    • Best For: Routine synthesis, large-scale manufacturing.[1][2][3]

  • 5-Chloro-3-iodoisatoic Anhydride:

    • Pros: Reacts rapidly even with sterically hindered or electron-deficient amines.[1][2][3]

    • Cons: Higher cost, sensitive to moisture (requires anhydrous storage).[3]

    • Best For: Late-stage functionalization, difficult couplings, combinatorial chemistry libraries.[1][2][3]

B. Post-Reaction Functionalization (Cross-Coupling)

Once the ring is opened, the halogen "handle" determines the downstream utility.[3]

  • Bromo-Derivative: Suitable for standard Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1][2][3] Requires typical catalysts (e.g.,

    
    ).[1][3]
    
  • Chloro-Iodo-Derivative: Offers orthogonal reactivity .[1][2][3]

    • The Iodine (C3/C8) is highly reactive and undergoes oxidative addition much faster than Bromine or Chlorine.[1][2]

    • Strategy: You can selectively couple at the Iodine position (using mild conditions) while leaving the Chlorine intact for a second, subsequent modification.

    • Data Point: C-I bond dissociation energy (~240 kJ/mol) is significantly lower than C-Br (~280 kJ/mol), enabling site-selective catalysis.[1][2][3]

C. Structural Biology (Phasing & SHAPE)
  • X-Ray Crystallography: The Iodine atom in 5-Chloro-3-iodoisatoic anhydride is a superior anomalous scatterer compared to Bromine.[1][2][3]

    • Application: Used to derivatize proteins/RNA to solve the phase problem via SAD (Single-wavelength Anomalous Diffraction) .[1][2][3]

    • Advantage: The high reactivity ensures high occupancy of the label, while the Iodine provides a strong anomalous signal at common synchrotron wavelengths.[3]

Experimental Protocols

Protocol A: General Nucleophilic Ring Opening

This protocol is self-validating: evolution of


 gas indicates reaction progress.[1][2][3]

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)[1][2][3]

  • Electrophile: 5-Chloro-3-iodoisatoic anhydride (1.1 equiv) OR 5-bromoisatoic anhydride (1.1 equiv)[1][2][3]

  • Solvent: Anhydrous DMF or Acetonitrile[1][2]

  • Base: Triethylamine (0.1 equiv, catalytic)[1][3]

Step-by-Step:

  • Dissolution: Dissolve the amine in anhydrous solvent (0.2 M concentration).

  • Addition: Add the isatoic anhydride portion-wise at Room Temperature (RT).

    • Critical Check: For 5-Cl-3-I, observe immediate bubbling (

      
      ).[1][2][3] For 5-Br, bubbling may be slow; heating to 50°C may be required.[1][2][3]
      
  • Monitoring: Monitor via TLC or LC-MS.

    • 5-Cl-3-I: Typically complete in < 30 mins at RT.[1][2][3]

    • 5-Br: May require 2-12 hours or heating.[1][2][3]

  • Workup: Dilute with water. The product (anthranilamide) typically precipitates.[1][2][3] Filter and wash.[3]

Protocol B: Selective Suzuki Coupling (For Cl-I derivative)

Objective: Selectively couple at the Iodo-position.[1][2][3]

  • Mix: Anthranilamide derivative (1.0 equiv), Boronic Acid (1.1 equiv),

    
     (3.0 equiv).[1][3]
    
  • Catalyst:

    
     (5 mol%).[1][2]
    
  • Conditions: THF/Water (4:1), 40°C, 4 hours.

  • Result: Only the Iodo-position reacts.[1] The Chloro-position remains for future steps.[1][2][3]

References

  • Bunnett, J. F., & Naff, M. B. (1966).[3] Kinetics of Reactions of Amines with Isatoic Anhydride. Journal of the American Chemical Society. Link[1][2][3]

  • Weeks, K. M. (2010).[3] Advances in RNA structure analysis by chemical probing. Current Opinion in Structural Biology.[1][3] (Context for SHAPE reagent reactivity). Link[1][2][3]

  • Key Organics. (2024). Safety Data Sheet: 5-Chloro-3-iodoisatoic anhydride.[1][2][3][4] (Confirmation of CAS 33115-24-1).[1][2][3][4][5] Link

  • BLD Pharm. (2024).[1][2] Product Analysis: 6-Chloro-8-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione.[1][3]Link[1][2][3]

  • Gogoi, S., et al. (2019).[3] Ruthenium(II)-Catalyzed C–H Activation and Annulation of Anthranilamides with Alkynes.[1][2][3] The Journal of Organic Chemistry. (Demonstrates utility of halo-anthranilamides). Link[1][2][3]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Chloro-3-iodoisatoic Anhydride

[1][2] Executive Safety Summary 5-Chloro-3-iodoisatoic anhydride (CAS: 33115-24-1) presents a dual-hazard profile that distinguishes it from standard organic waste. Unlike generic organic solids, this compound is a react...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

5-Chloro-3-iodoisatoic anhydride (CAS: 33115-24-1) presents a dual-hazard profile that distinguishes it from standard organic waste. Unlike generic organic solids, this compound is a reactive electrophile and a halogenated species .

Critical Operational Risks:

  • Pressure Explosion Hazard: Isatoic anhydrides react with water and nucleophiles (amines, alcohols) to release Carbon Dioxide (CO₂) .[1] Placing unquenched material into a sealed aqueous waste drum can cause catastrophic vessel failure due to rapid pressurization.

  • Halogenated Waste Compliance: The presence of both Chlorine and Iodine mandates strict segregation from non-halogenated solvents.[2] Iodine-containing compounds often require specific high-temperature incineration protocols to prevent the formation of toxic byproducts.

Chemical Profile & Reactivity Assessment

To dispose of this chemical safely, you must understand the mechanism driving its instability.

PropertyDataOperational Implication
CAS Number 33115-24-1Unique identifier for waste labeling.
Molecular Formula C₈H₃ClINO₃Contains Cl and I . Must go to Halogenated stream.[3]
Reactivity Moisture SensitiveHydrolyzes to form 2-amino-5-chloro-3-iodobenzoic acid + CO₂ (gas) .
Physical State Solid (Powder)Dust inhalation hazard; sensitizer.
The Mechanism of Hazard (Why Quenching Matters)

When 5-Chloro-3-iodoisatoic anhydride contacts water or base, the anhydride ring opens. This decarboxylation is the critical safety control point:



Senior Scientist Insight: Never dispose of the pure solid directly into a general aqueous waste drum. The cumulative addition of water from other waste sources will trigger delayed hydrolysis, turning the waste drum into a pressure bomb.

Decision Matrix: Disposal Workflow

The following logic gate determines whether you should quench the material or package it as solid waste.

DisposalWorkflow Start Waste Identification: 5-Chloro-3-iodoisatoic anhydride StateCheck Determine Physical State Start->StateCheck Solid Bulk Solid (>5g) StateCheck->Solid Pure Substance Trace Trace Residue / Solution StateCheck->Trace Reaction Mixture/Glassware PackSolid PROTOCOL A: Package as Solid Waste Solid->PackSolid Quench PROTOCOL B: Chemical Quenching Trace->Quench FinalStream Segregate: Halogenated Waste PackSolid->FinalStream GasCheck Wait for CO2 Evolution (Gas Off-gassing) Quench->GasCheck Add NaOH/Water Neutralize Neutralize pH to 6-8 GasCheck->Neutralize Bubbling Stops Neutralize->FinalStream

Figure 1: Operational decision tree for segregating bulk solids from reactive solutions to prevent accidental pressurization.

Detailed Disposal Protocols

Protocol A: Bulk Solid Disposal (Preferred for >5g)

Use this method for expired reagents or surplus pure solids. It minimizes the risk of uncontrolled gas evolution in liquid containers.

  • Segregation: Do not mix with liquid waste.

  • Primary Container: Place the solid material into a chemically compatible wide-mouth jar (HDPE or Amber Glass).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "5-Chloro-3-iodoisatoic anhydride".

    • Hazard Checkboxes: Irritant, Reactive (Water Reactive).

    • Text: "SOLID WASTE - CONTAINS IODINE/CHLORINE."

  • Secondary Containment: Place the sealed jar into a secondary clear plastic bag (zip-lock) before placing it in the lab's solid waste accumulation bin.

Protocol B: Quenching & Liquid Disposal (For Solutions/Residues)

Use this method for cleaning glassware or disposing of reaction mixtures.

Reagents Required:

  • Solvent: Methanol or Ethanol.

  • Quencher: 10% Sodium Hydroxide (NaOH) or Ammonium Hydroxide.

Step-by-Step Methodology:

  • Dissolution: Dissolve the residue in a minimal amount of Methanol. Isatoic anhydrides are sparingly soluble in water but dissolve readily in alcohols.

  • Controlled Hydrolysis:

    • Place the solution in a beaker (open top) inside a fume hood.

    • Slowly add 10% NaOH.

    • Observation: You will observe bubbling (CO₂ release).

  • The "Wait" Phase (Crucial):

    • Allow the mixture to stand in the hood for 30 minutes.

    • Do not transfer to a waste bottle until all bubbling has ceased .

  • Neutralization: Check pH. If highly alkaline (>10), neutralize with dilute Hydrochloric Acid (HCl) to pH 6–9.

  • Transfer: Pour into the Halogenated Organic Waste container.

    • Note: Even though it is aqueous, the high halogen content (Chloro/Iodo) often dictates it be treated as halogenated organic in many jurisdictions to ensure proper incineration.

Regulatory & Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications.

Regulatory BodyClassification CodeDescription
RCRA (USA) D003 (Potential)Characteristic of Reactivity (if bulk and water-reactive).
RCRA (USA) Not Listed (P/U) This specific CAS is not on the P or U list; regulated by characteristic.
Waste Stream Halogenated Organic Mandatory due to Iodine (I) and Chlorine (Cl) content.
DOT (Transport) UN 3261 (Likely)Corrosive Solid, Acidic, Organic, N.O.S. (if acidic hydrolysis occurs).[3][4]

Special Note on Iodine: Some waste disposal facilities charge a premium for high-iodine waste or require it to be separated from standard chlorinated solvents due to recycling interference. Action: Verify with your facility's EHS officer if "Iodine-containing waste" requires a separate carboy.

Emergency Response (Spills)

Scenario: A 10g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[5][6][7]

  • PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask (or respirator).

  • Dry Clean-Up:

    • Do NOT spray water on the pile (this will generate foam and gas).

    • Cover the spill with dry sand or Vermiculite.

    • Sweep carefully to avoid dust generation.[7]

  • Disposal: Scoop into a dry container and label as Protocol A (Solid Waste).

  • Decontamination: Only after the bulk solid is removed, wipe the surface with a damp paper towel soaked in dilute ammonia to deactivate trace residues.

References

  • Coppola, G. M. (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.[1] (Provides mechanistic basis for hydrolysis and CO2 evolution).[4]

  • US EPA. (n.d.). Hazardous Waste Characteristics: Reactivity (D003). Retrieved from [Link]

  • ETH Zürich. (n.d.). Disposal of Hazardous Waste: Acid Chlorides and Anhydrides.[3] Retrieved from [Link]

Sources

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